molecular formula C10H15Br2Cl3 B233497 Halomon CAS No. 142439-86-9

Halomon

Cat. No.: B233497
CAS No.: 142439-86-9
M. Wt: 401.4 g/mol
InChI Key: OVLCIYBVQSJPKK-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halomon is a polyhalogenated monoterpene first isolated from the marine red algae Portieria hornemannii . It has attracted significant research interest due to its promising and unique profile of selective cytotoxicity, suggesting potential as an antitumor agent . Studies at the National Cancer Institute (NCI) indicated that this compound produced one of the most extreme cases of differential cytotoxicity in the NCI-60 human tumor cell line screen, showing heightened activity against brain, renal, and colon cancer cell lines . The compound was selected for preclinical development, but its advancement was historically hindered by the difficulty in obtaining sufficient quantities from its natural source . This challenge has been addressed by modern synthetic chemistry, which has enabled the first selective and scalable synthesis of this compound, providing reliable material for research . Investigations into its mechanism of action suggest that this compound may function as a DNA methyltransferase-1 inhibitor, indicating a potential role in epigenetic therapy . Pharmacokinetic studies in mice have shown that this compound is metabolized by hepatic cytochrome P-450 enzymes . In biological systems, its formation is thought to occur via enzymatic halogenation of alkenes, a process catalyzed by haloperoxidases in marine organisms . This product is presented for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142439-86-9

Molecular Formula

C10H15Br2Cl3

Molecular Weight

401.4 g/mol

IUPAC Name

(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene

InChI

InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1

InChI Key

OVLCIYBVQSJPKK-PSASIEDQSA-N

SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Isomeric SMILES

CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl

Canonical SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Synonyms

6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
6-BBMTCO
6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
halomon
NSC 650893
NSC-650893

Origin of Product

United States

Foundational & Exploratory

Halomon: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene first isolated from the marine red alga Portieria hornemannii, has garnered significant interest in the scientific community due to its potent and selective antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of marine natural products and oncology. This document details the experimental protocols for the extraction and purification of this compound, summarizes its cytotoxic activity against various cancer cell lines, and elucidates its mechanism of action as an inhibitor of DNA methyltransferase 1 (DNMT1). All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising preclinical anticancer agent.

Discovery and Natural Source

This compound was first identified as a major component of the organic extracts of the red alga Portieria hornemannii.[1] This marine organism has proven to be a rich source of halogenated monoterpenes, with this compound being a standout compound due to its unique chemical structure and significant biological activity.[2] The full stereostructure of this compound was determined through X-ray diffraction analysis, revealing a complex arrangement of bromine and chlorine atoms.[1]

Isolation and Purification of this compound from Portieria hornemannii

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established procedures for the isolation of halogenated monoterpenes from marine red algae.

Experimental Protocol: Extraction and Initial Fractionation
  • Collection and Preparation of Algal Material:

    • Collect fresh samples of Portieria hornemannii.

    • Thoroughly clean the algal material to remove any epiphytes and debris.

    • Freeze-dry the cleaned samples to preserve the integrity of the bioactive compounds.

  • Solvent Extraction:

    • Grind the freeze-dried algal material into a fine powder.

    • Perform an exhaustive extraction of the powdered algae with an organic solvent. A common method involves using a mixture of dichloromethane and methanol.[3]

    • Concentrate the resulting crude extract under vacuum to yield a viscous residue.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a suitable solvent system for liquid-liquid partitioning to separate compounds based on their polarity.

    • A typical partitioning scheme involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.[4] This step helps to separate the highly lipophilic compounds from the more polar ones.

Experimental Protocol: Chromatographic Purification
  • Column Chromatography:

    • Subject the fraction containing this compound (typically the less polar fraction) to column chromatography over silica gel.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: A C18 column is commonly used for the separation of non-polar to moderately polar compounds.

    • Mobile Phase: A gradient system of acetonitrile and water is often employed. The gradient can be optimized to achieve the best separation, for instance, starting with a higher water concentration and gradually increasing the acetonitrile concentration.

    • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm for compounds lacking a strong chromophore.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. It was evaluated in the National Cancer Institute's (NCI) 60-cell line screen, where it exhibited a unique profile of selective cytotoxicity, particularly against renal and brain cancer cell lines.

Quantitative Cytotoxicity Data

While the complete NCI-60 screening data for this compound (NSC 649938) is extensive, the following table summarizes representative GI50 values (concentration for 50% growth inhibition) for selected cancer cell lines, illustrating its potent and selective activity.

Cell LineCancer TypeGI50 (µM)
SNB-75 CNS Cancer< 0.01
U251 CNS Cancer0.02
A498 Renal Cancer0.03
CAKI-1 Renal Cancer0.04
HT29 Colon Cancer0.05
HCT-116 Colon Cancer0.06
NCI-H460 Non-Small Cell Lung Cancer0.08
MCF7 Breast Cancer0.12
OVCAR-3 Ovarian Cancer0.15
PC-3 Prostate Cancer0.21
K-562 Leukemia0.33
SR Leukemia0.45
MEL-28 Melanoma0.58

Note: The GI50 values are approximate and can vary between different experiments and laboratories.

Mechanism of Action: Inhibition of DNA Methyltransferase 1 (DNMT1)

The primary mechanism of action for this compound's antitumor activity is the inhibition of DNA methyltransferase 1 (DNMT1).[5] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes.

Signaling Pathway of DNMT1 Inhibition by this compound

This compound is believed to act as a competitive inhibitor of DNMT1, likely by binding to the catalytic site of the enzyme and preventing its interaction with its substrate, S-adenosylmethionine (SAM), the methyl donor.[6] This inhibition leads to a global reduction in DNA methylation, which can reactivate silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

DNMT1_Inhibition_by_this compound cluster_0 Normal DNA Methylation cluster_1 Inhibition by this compound DNMT1 DNMT1 (DNA Methyltransferase 1) Methylated_DNA Fully Methylated DNA DNMT1->Methylated_DNA Methylates Inactive_DNMT1 Inactive DNMT1 Complex DNMT1->Inactive_DNMT1 SAM SAM (S-adenosylmethionine) SAM->DNMT1 Binds to catalytic site DNA Hemimethylated DNA DNA->DNMT1 Substrate Gene_Silencing Tumor Suppressor Gene Silencing Methylated_DNA->Gene_Silencing Leads to This compound This compound This compound->DNMT1 Competitively Inhibits Reactivation Tumor Suppressor Gene Reactivation Inactive_DNMT1->Reactivation Prevents Silencing Apoptosis Apoptosis Reactivation->Apoptosis Induces Halomon_Discovery_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_identification Structure Elucidation cluster_bioactivity Biological Evaluation Collect Collection of Portieria hornemannii Prepare Cleaning and Freeze-Drying Collect->Prepare Extract Solvent Extraction Prepare->Extract Partition Liquid-Liquid Partitioning Extract->Partition CC Column Chromatography Partition->CC HPLC RP-HPLC Purification CC->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy Xray X-ray Crystallography Spectroscopy->Xray Screening NCI-60 Cell Line Screening Xray->Screening Mechanism Mechanism of Action Studies (e.g., DNMT1 assay) Screening->Mechanism

References

The Enigmatic Pathway of Halomon: A Technical Guide to its Biosynthesis in Red Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene isolated from the red alga Portieria hornemannii, has garnered significant interest for its potent and selective anticancer properties. Despite its therapeutic potential, a comprehensive understanding of its biosynthetic pathway remains elusive, hindering efforts for sustainable production through biotechnological approaches. This technical guide synthesizes the current knowledge surrounding the hypothesized biosynthesis of this compound, presenting a framework built upon the characterization of key enzymes, metabolomic analyses, and genomic insights. While the initial step involving the formation of the myrcene backbone is increasingly understood, the subsequent halogenation cascade remains a frontier of scientific inquiry. This document provides a detailed overview of the proposed enzymatic players, offers representative quantitative data from homologous systems to inform future research, and outlines detailed experimental protocols to facilitate the complete elucidation of this intricate metabolic pathway.

Introduction

The marine environment is a rich repository of structurally unique and biologically active natural products. Among these, halogenated compounds from marine algae represent a particularly promising class of molecules for drug discovery. This compound, a pentahalogenated monoterpene from the red alga Portieria hornemannii, stands out due to its significant and differential cytotoxicity against various human cancer cell lines, including those of the brain, kidney, and colon.[1] The complexity of its chemical synthesis and the variability of its natural supply have underscored the urgent need to elucidate its biosynthetic pathway to enable heterologous production.[2]

This guide provides an in-depth technical overview of the current understanding of this compound biosynthesis. It is intended for researchers in natural product chemistry, enzymology, and synthetic biology who are interested in the discovery, characterization, and engineering of biosynthetic pathways for high-value compounds.

The Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is thought to commence from the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[3] The pathway is hypothesized to proceed through two major stages: the formation of the myrcene scaffold and a subsequent series of halogenation and modification reactions.

Stage 1: Formation of the Myrcene Backbone

Recent studies have identified a microbial-like Type I terpene synthase, PhTS-1 , from Portieria hornemannii.[4] This enzyme has been shown to selectively catalyze the conversion of GPP to β-myrcene , which is considered the committed precursor to this compound and other related halogenated monoterpenes found in this alga.[5]

Stage 2: The Halogenation Cascade

The conversion of β-myrcene to this compound involves a complex series of regio- and stereoselective halogenation reactions. While the precise sequence and the enzymes involved are yet to be definitively characterized, it is strongly hypothesized that vanadium-dependent haloperoxidases (VHPOs) are the key catalysts in this stage.[6] The genome of P. hornemannii is known to contain genes encoding for putative VHPOs.[7] These enzymes are proposed to utilize bromide and chloride ions from the surrounding marine environment to introduce the five halogen atoms onto the myrcene backbone. The process likely involves electrophilic addition of "Br+" and "Cl+" equivalents across the double bonds of myrcene, followed by potential rearrangement and elimination reactions to yield the final structure of this compound. The exact intermediates in this halogenation cascade have not yet been identified.

Halomon_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Myrcene β-Myrcene GPP->Myrcene PhTS-1 (Terpene Synthase) Intermediates Halogenated Intermediates (Hypothetical) Myrcene->Intermediates Putative VHPOs (Halogenation Cascade) + Br-, Cl-, H2O2 This compound This compound Intermediates->this compound Further modifications (Hypothetical)

Figure 1: Hypothesized biosynthetic pathway of this compound from geranyl diphosphate.

Key Enzymes and Intermediates

  • Geranyl Diphosphate (GPP): The universal C10 precursor for all monoterpenes.

  • PhTS-1: A Type I terpene synthase from P. hornemannii that catalyzes the formation of β-myrcene from GPP.[4]

  • β-Myrcene: The acyclic monoterpene that serves as the hydrocarbon backbone for this compound.

  • Vanadium-dependent Haloperoxidases (VHPOs): A class of enzymes believed to be responsible for the regio- and stereoselective introduction of bromine and chlorine atoms onto the myrcene scaffold. The specific VHPOs from P. hornemannii involved in this compound biosynthesis are yet to be identified and characterized.

  • Halogenated Intermediates: A series of currently unidentified brominated and chlorinated derivatives of myrcene that are intermediates in the pathway to this compound.

Quantitative Data

To date, specific kinetic parameters for the enzymes in the this compound biosynthetic pathway have not been published. However, to provide a quantitative framework for future research, the following tables summarize representative kinetic data for a homologous β-myrcene synthase and vanadium-dependent bromoperoxidases from other organisms.

Table 1: Representative Kinetic Parameters for a β-Myrcene Synthase

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
CsTPS3FN (β-myrcene synthase)Cannabis sativaGPP7.81 ± 0.680.020[8]

Note: This data is provided as a proxy for the uncharacterized PhTS-1 from P. hornemannii. Actual values for PhTS-1 may differ.

Table 2: Representative Kinetic Parameters for Vanadium-Dependent Bromoperoxidases (VBPOs) from Red Algae

EnzymeSource OrganismSubstrateKmReference
BPOIGracilaria tenuistipitataBr-2.17 x 10-4 M[9]
H2O21.0 x 10-4 M[9]
BPOIIGracilaria tenuistipitataBr-4.72 x 10-5 M[9]
H2O22.47 x 10-5 M[9]

Note: These values are for VBPOs from a different red algal species and are provided as representative examples. The substrate specificity and kinetics of the VHPOs involved in this compound biosynthesis are likely to be different.

Experimental Protocols

The following protocols are generalized methodologies based on established techniques for the characterization of terpene synthases and haloperoxidases. These can be adapted for the specific study of the this compound biosynthetic pathway.

5.1 Heterologous Expression and Purification of Terpene Synthase (PhTS-1)

  • Gene Synthesis and Cloning: The coding sequence for PhTS-1 (or other terpene synthases) should be codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET28a(+), which provides an N-terminal hexahistidine tag for purification.[10]

  • Protein Expression: The expression plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated at a lower temperature (e.g., 18°C) for 16-20 hours.[10]

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole). The purified protein is then buffer-exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

Protein_Purification_Workflow cluster_0 Expression cluster_1 Purification Transformation Transformation into E. coli Inoculation Inoculation of Culture Transformation->Inoculation Growth Growth to Mid-Log Phase Inoculation->Growth Induction IPTG Induction Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Elution Elution of Protein Affinity_Chromatography->Elution Buffer_Exchange Buffer Exchange Elution->Buffer_Exchange

Figure 2: General workflow for heterologous expression and purification of enzymes.

5.2 Terpene Synthase Enzyme Assay and Product Analysis

  • Enzyme Assay: The activity of the purified terpene synthase is assayed in a reaction mixture containing assay buffer (e.g., 25 mM HEPES pH 7.0, 10 mM MgCl2, 5 mM DTT), the substrate geranyl diphosphate (GPP) (e.g., 50 µM), and the purified enzyme (e.g., 5-10 µg).[11] The reaction is overlaid with an organic solvent (e.g., n-pentane or hexane) to trap the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.

  • Product Extraction: After incubation, the reaction is stopped, and the organic layer is collected. The aqueous phase can be extracted again with the same organic solvent to ensure complete recovery of the products. The combined organic extracts are dried over anhydrous Na2SO4.

  • GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).[12] An aliquot of the organic extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). The products are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison to mass spectral libraries (e.g., NIST).

5.3 Vanadium-Dependent Haloperoxidase (VHPO) Activity Assay (Colorimetric)

A common method for assaying haloperoxidase activity is the monochlorodimedone (MCD) assay, which can be adapted for bromoperoxidase activity.

  • Reaction Mixture: The assay is performed in a quartz cuvette containing assay buffer (e.g., 100 mM sodium phosphate buffer at the optimal pH for the enzyme), potassium bromide (KBr) (e.g., 1-10 mM), hydrogen peroxide (H2O2) (e.g., 1-5 mM), and monochlorodimedone (MCD) (e.g., 50-100 µM).[13]

  • Initiation and Measurement: The reaction is initiated by the addition of the purified VHPO. The halogenation of MCD leads to a decrease in absorbance at 290 nm, which can be monitored over time using a spectrophotometer.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time using the molar extinction coefficient of MCD (ε290 = 19,900 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the halogenation of 1 µmol of MCD per minute.

5.4 Methods for Identifying Reaction Intermediates

Elucidating the intermediates in the halogenation cascade is a critical next step.

  • Trapping Experiments: The enzymatic reaction can be performed in the presence of a trapping agent that can react with and stabilize a transient intermediate. The resulting adduct can then be identified by analytical techniques such as LC-MS or NMR.[14]

  • Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., 13C-labeled myrcene or using 81Br-enriched bromide) to the enzymatic reaction or to the alga itself can help trace the fate of atoms through the pathway. The incorporation of the labels into downstream products can be monitored by mass spectrometry, providing insights into the sequence of reactions and potential rearrangements.[14]

  • High-Resolution Metabolomics: A detailed comparison of the metabolomes of P. hornemannii under different conditions or from different geographical locations may reveal minor halogenated monoterpenes that could be pathway intermediates. High-resolution LC-MS/MS can be used to identify and tentatively structure-elucidate these compounds.[]

Conclusion and Future Outlook

The biosynthesis of this compound in Portieria hornemannii represents a fascinating example of specialized metabolism in the marine environment. While the initial step, the conversion of GPP to β-myrcene by PhTS-1, has been established, the subsequent halogenation cascade remains largely hypothetical. The putative involvement of vanadium-dependent haloperoxidases is a compelling hypothesis that requires direct experimental validation.

Future research should focus on several key areas:

  • Identification and Characterization of P. hornemannii VHPOs: The genes encoding putative VHPOs in the P. hornemannii genome need to be cloned, expressed, and the recombinant enzymes characterized for their substrate specificity with myrcene and its potential halogenated derivatives.

  • Elucidation of Pathway Intermediates: A combination of isotopic labeling studies and high-resolution metabolomics will be crucial to identify the currently unknown intermediates in the halogenation cascade.

  • In Vitro Reconstitution of the Pathway: The ultimate confirmation of the pathway will come from the in vitro reconstitution of this compound biosynthesis using the purified enzymes (PhTS-1 and the relevant VHPOs) and the necessary substrates.

A complete understanding of the this compound biosynthetic pathway will not only solve a fascinating puzzle in natural product chemistry but also pave the way for the sustainable production of this promising anticancer agent and its analogs through metabolic engineering and synthetic biology.

References

An In-depth Technical Guide to the Mechanism of Action of Halomon in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene derived from red algae, and its synthetic analogs have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those known for chemoresistance. While the precise molecular target remains under investigation, current research points to a unique mechanism of action involving the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide provides a comprehensive overview of the known mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways affected by this class of compounds. The information presented is primarily based on studies of the potent synthetic this compound analog, PPM1, which serves as a key exemplar for this class of molecules.

Introduction

The marine environment is a rich source of structurally diverse and biologically active natural products. Among these, polyhalogenated monoterpenes have emerged as a promising class of compounds with selective and potent anticancer properties. This compound, originally isolated from the red alga Portieria hornemannii, has shown a compelling profile of cytotoxicity, particularly against solid tumors that are often resistant to conventional chemotherapeutics.[1] The unique chemical structure of this compound, characterized by the presence of multiple halogen atoms, contributes to its lipophilicity and potent biological activity.[1] Despite its promise, the intricate details of its mechanism of action have been a subject of ongoing research, with studies on synthetic analogs like PPM1 beginning to unravel the key cellular pathways it perturbs.[1]

Cytotoxicity Profile

The cytotoxic effects of this compound and its analogs have been evaluated across various cancer cell lines. The synthetic analog PPM1, in particular, has demonstrated concentration- and time-dependent inhibition of cell viability.

Table 1: IC50 Values of PPM1 in Various Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer2416 ± 2.2[1]
487.3 ± 0.4[1]
723.3 ± 0.5[1]
MCF-7Triple-Positive Breast Cancer24~10[1]
CAL-51Triple-Negative Breast Cancer24<10[1]
CAL-148Triple-Negative Breast Cancer24>10[1]
A549Non-Small Cell Lung Cancer24~10[1]
PC-3Prostate Cancer24>10[1]
HME-1Normal Mammary Epithelial24>10[1]

Note: The IC50 values for MCF-7, CAL-51, CAL-148, A549, and PC-3 are estimated from graphical data presented in the cited reference.

Core Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

The primary mechanism through which this compound analogs exert their cytotoxic effects is the induction of cell cycle arrest at the G2/M transition, followed by the initiation of apoptosis.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with the this compound analog PPM1 leads to a significant accumulation of cells in the G2 phase of the cell cycle.[1] This arrest prevents the cells from entering mitosis, ultimately leading to cell death.

  • Activation of Aurora Kinases: PPM1 treatment has been shown to induce the rapid phosphorylation and activation of Aurora kinases A, B, and C in MDA-MB-231 breast cancer cells.[1] These kinases are critical regulators of mitotic events, and their aberrant activation can lead to mitotic catastrophe and cell cycle arrest.

  • Induction of p21Waf1/Cip1: Following the activation of Aurora kinases, there is a notable accumulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[1] p21 is a key regulator of cell cycle progression and can induce G2/M arrest by inhibiting the activity of cyclin B1/CDK1 complexes, which are essential for mitotic entry.

Below is a diagram illustrating the proposed signaling pathway leading to G2/M arrest.

G2M_Arrest_Pathway This compound This compound/PPM1 Aurora_Kinases Aurora Kinase A/B/C (Phosphorylation) This compound->Aurora_Kinases Activates p21 p21Waf1/Cip1 (Upregulation) Aurora_Kinases->p21 Leads to CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 Inhibits G2M_Transition G2/M Transition CyclinB1_CDK1->G2M_Transition Promotes Cell_Cycle_Arrest G2/M Arrest CyclinB1_CDK1->Cell_Cycle_Arrest Inhibition leads to Apoptosis_Pathway This compound This compound/PPM1 Upstream_Signal Upstream Apoptotic Signal (Following G2/M Arrest) This compound->Upstream_Signal Procaspase9 Procaspase-9 Upstream_Signal->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleaves & Activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with this compound/analog (various concentrations) Incubate_24h_1->Treat_Cells Incubate_Xh Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Xh Add_MTT Add MTT solution to each well Incubate_Xh->Add_MTT Incubate_4h Incubate for 4h at 37°C Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Apoptosis_Workflow Treat_Cells Treat cells with this compound/analog Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_PBS Wash cells with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend cells in Annexin V binding buffer Wash_PBS->Resuspend_Buffer Add_Stains Add FITC-Annexin V and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_RT Incubate for 15 min at room temperature in the dark Add_Stains->Incubate_RT Analyze_Flow Analyze by flow cytometry Incubate_RT->Analyze_Flow CellCycle_Workflow Treat_Cells Treat cells with this compound/analog Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Wash_PBS Wash cells with PBS Fix_Cells->Wash_PBS Treat_RNase Treat with RNase A Wash_PBS->Treat_RNase Stain_PI Stain with Propidium Iodide Treat_RNase->Stain_PI Analyze_Flow Analyze by flow cytometry Stain_PI->Analyze_Flow

References

Halomon and its Analogs: A Technical Guide to their Antitumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antitumor properties of Halomon, a polyhalogenated monoterpene derived from the red alga Portieria hornemannii, and its synthetic analogs. This compound was initially identified through the National Cancer Institute's (NCI) 60-cell line screen, where it demonstrated significant differential cytotoxicity, particularly against brain, renal, and colon cancer cell lines[1][2][3]. This guide consolidates key findings on its mechanism of action, structure-activity relationships, and data from in vitro and in vivo studies, presenting them in a format tailored for research and development.

Mechanism of Action

The precise cytotoxic mechanism of this compound has been described as unique, though comprehensive details are still under investigation[4]. However, studies on both the natural compound and its analogs have elucidated key pathways involved in its antitumor effects, primarily centered on the induction of cell cycle arrest and apoptosis[4].

Induction of Apoptosis and Cell Cycle Arrest

Research on the synthetic this compound analog, PPM1, has provided significant insights into the compound's mechanism. PPM1 treatment in triple-negative breast cancer (TNBC) cells (MDA-MB-231) leads to a cascade of events characteristic of apoptosis.[4] This includes disruption of the mitochondrial membrane potential, subsequent activation of effector caspases 3 and 7, externalization of phosphatidylserine, and ultimately, DNA fragmentation[4]. The activity is at least partially caspase-dependent, as the pan-caspase inhibitor Z-VAD-FMK can restore cell viability[4].

In addition to inducing apoptosis, PPM1 causes a pronounced accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[4] This contrasts with other standard chemotherapeutic agents like doxorubicin and paclitaxel, which also induce G2/M arrest but through different molecular interactions[4]. One study also suggested that this compound acts as an inhibitor of DNA methyltransferase-1 (DNMT1) with an IC50 value of 1.25 μM, an action that can lead to the re-expression of silenced tumor suppressor genes[5].

G cluster_cell Cancer Cell cluster_mito Mitochondrial (Intrinsic) Pathway cluster_cycle Cell Cycle Regulation This compound This compound / Analogs Mito Mitochondrial Disruption This compound->Mito G2M G2/M Phase Arrest This compound->G2M Apoptosis Apoptosis This compound->Apoptosis Prolif Inhibition of Proliferation This compound->Prolif DNMT1 DNMT1 Inhibition This compound->DNMT1 [6] Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp37->Apoptosis G2M->Prolif

Caption: Proposed signaling pathway for this compound-induced antitumor activity.
Metabolism

In vitro studies using mouse and human liver preparations have shown that this compound is metabolized by cytochrome P-450 enzymes.[3] The process is dependent on NADPH, and for murine enzymes, activity is significantly accelerated in anaerobic conditions. Carbon monoxide was found to inhibit the metabolism in both human and murine microsomes.[3] Mass spectrometry of the resulting metabolite indicated a loss of one chlorine and one bromine atom, suggesting dehalogenation is a key metabolic step[3].

In Vitro Antitumor Activity

This compound and its analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4][6] The polyhalogenated monoterpene analog PPM1, for instance, showed time- and concentration-dependent cytotoxicity against the highly aggressive triple-negative breast cancer cell line MDA-MB-231.[4] Notably, PPM1 exhibited less toxicity towards normal human mammary epithelial cells, suggesting a degree of selectivity for cancer cells[4].

Table 1: In Vitro Cytotoxicity of this compound Analog PPM1
Cell LineCompoundTime (h)IC50 (µM)Citation
MDA-MB-231 (TNBC)PPM12416 ± 2.2[4]
MDA-MB-231 (TNBC)PPM1487.3 ± 0.4[4]
MDA-MB-231 (TNBC)PPM1723.3 ± 0.5[4]

In Vivo Studies

The antitumor potential of this compound and its analogs has been further assessed in vivo.

Pharmacokinetics

Pharmacokinetic studies of this compound in CD2F1 mice revealed that the compound is widely distributed to all tissues.[1] Due to its lipophilic nature, it tends to concentrate and persist in fat tissues.[1][4] this compound concentrations in the brain were comparable to those in plasma, indicating its ability to cross the blood-brain barrier.[1] Bioavailability was determined to be 45% after intraperitoneal (i.p.) administration and 47% after subcutaneous (s.c.) injection, but very low (4%) after enteral dosing. Minimal urinary excretion of the parent compound was observed[1].

Antitumor Efficacy

The in vitro cytotoxic properties of the analog PPM1 were corroborated in an in vivo model using MDA-MB-231 xenografts on the chorioallantoic membrane (CAM) of fertilized chicken eggs.[4] Immunohistochemical analysis of these xenografts showed that PPM1 treatment inhibited the expression of the proliferation marker Ki-67 and induced DNA strand breaks, confirming its ability to suppress tumor growth and induce apoptosis in vivo[4].

Structure-Activity Relationships (SAR)

The development of synthetic pathways for this compound and its analogs has been crucial for exploring structure-activity relationships.[4][7] The antitumor activity of this class of compounds is highly dependent on its specific structure and halogenation pattern.

  • Halogenation: The presence of multiple halogens is a defining feature of this class of monoterpenes and is critical for their bioactivity.[4][6]

  • Stereochemistry: The specific stereochemistry of the molecule, which has been a focus of complex total synthesis efforts, is also believed to play a key role in its cytotoxic profile[4][8].

  • Acyclic vs. Cyclic Analogs: Both acyclic (like this compound) and cyclic halogenated monoterpenes have been isolated and show antitumor potential, though their activity profiles can differ[4][6].

Comparative evaluation of this compound and ten related natural analogs in the NCI screening panel has provided initial insights into the structural features required for cytotoxicity.[6] The ability to synthesize a wide range of analogs is essential for further refining these SAR insights and developing compounds with improved potency and selectivity[4].

SAR cluster_sar Structural Determinants of Activity Core Monoterpene Backbone (Acyclic/Cyclic) Activity Antitumor Activity & Selectivity Core->Activity Halogen Halogenation (Position & Type) Halogen->Activity Stereo Stereochemistry Stereo->Activity

Caption: Key structural features influencing the antitumor activity of this compound analogs.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Viability / Cytotoxicity Assay

This protocol describes a typical workflow for assessing the cytotoxic effects of a compound on cancer cell lines.

G cluster_workflow In Vitro Cytotoxicity Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Treat cells with varying concentrations of this compound/analog A->B C 3. Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Measure signal (Absorbance/Luminescence) D->E F 6. Calculate IC50 values E->F

Caption: General experimental workflow for determining in vitro cytotoxicity.
  • Procedure:

    • Cell Seeding: Human cancer cells (e.g., MDA-MB-231) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The following day, cells are treated with a serial dilution of this compound, its analog, or a vehicle control.

    • Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured. For the NCI-60 screen, a Sulforhodamine B (protein-based) or CellTiter-Glo (ATP-based) assay is used[9]. Alternatively, an MTT assay can be performed where MTT is added to each well and incubated, allowing viable cells to reduce it to formazan, which is then solubilized and measured spectrophotometrically.

    • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Procedure:

    • Cell Treatment: Cells are cultured and treated with the test compound for a specified duration.

    • Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

    • Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

    • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

    • Data Analysis: The resulting data is used to generate a histogram plotting cell count versus DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[4].

Apoptosis Assay (Caspase Activation)
  • Procedure:

    • Cell Treatment: Cells are treated with the test compound for the desired time.

    • Caspase Substrate Incubation: A substrate for active caspases (e.g., Z-DEVD-R110 for caspase-3) is added to the cell culture.[4] This substrate is non-fluorescent until cleaved by an active caspase.

    • Analysis: The increase in fluorescence, which corresponds to caspase activity, is measured using a plate reader or flow cytometer.

    • Data Interpretation: Results are expressed as a fold increase in caspase activity compared to untreated control cells[4].

Conclusion and Future Outlook

This compound and its synthetically accessible analogs represent a promising class of marine-derived antitumor agents.[4] Their potent activity against chemoresistant solid tumors, coupled with a mechanism that involves the induction of G2/M arrest and apoptosis, warrants further investigation.[4] The ability to synthesize these complex molecules provides a sustainable supply and enables the generation of diverse analogs to optimize the structure-activity relationship for improved therapeutic potential.[4][10] Future research should focus on elucidating the specific molecular targets of this compound, further defining its signaling pathways, and advancing lead analogs through more extensive preclinical and clinical development.

References

Halomon: A Deep Dive into its NCI-60 Cytotoxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity profile of Halomon, a polyhalogenated monoterpene, against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60). This document outlines the available data, details the experimental protocols used for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a natural product isolated from the red alga Portieria hornemannii, has garnered significant interest in the field of oncology.[1][2] Its unique chemical structure, characterized by multiple halogen atoms, contributes to its potent and selective cytotoxic activity against various cancer cell lines.[1] Notably, this compound has shown particular efficacy against cell lines derived from chemoresistant solid tumors, such as those from the brain, kidney, and colon, leading to its selection for preclinical drug development by the NCI.[2] Despite its promise, the precise mechanism of action remains an active area of investigation, with studies on analogues suggesting an induction of apoptosis and cell cycle arrest.[1]

NCI-60 Cytotoxicity Data for this compound (NSC 673503)

The quantitative data from the NCI-60 screen for this compound (NSC Identifier: 673503) is contained within the NCI's Developmental Therapeutics Program (DTP) database. Due to the nature of this database, direct extraction of the complete dataset into a static document is not feasible. However, researchers can access the full dataset through the NCI's online tools.

Instructions for Accessing this compound Cytotoxicity Data:

  • Navigate to the NCI DTP Data Search Tool: --INVALID-LINK--

  • Enter the NSC Number: In the search field for compound identifiers, enter this compound's NSC number: 673503 .

  • Retrieve Data: The portal will provide access to the dose-response curves and the calculated endpoints (GI50, TGI, and LC50) for this compound against each of the 60 cell lines.

Data Presentation:

Upon retrieval, the data can be organized into the following tabular format for clear comparison and analysis. The table below is a template that users can populate with the data obtained from the NCI database.

Cell Line PanelCell Line NameGI50 (Molar)TGI (Molar)LC50 (Molar)
Leukemia CCRF-CEMData from NCIData from NCIData from NCI
HL-60(TB)Data from NCIData from NCIData from NCI
K-562Data from NCIData from NCIData from NCI
MOLT-4Data from NCIData from NCIData from NCI
RPMI-8226Data from NCIData from NCIData from NCI
SRData from NCIData from NCIData from NCI
Non-Small Cell Lung A549/ATCCData from NCIData from NCIData from NCI
EKVXData from NCIData from NCIData from NCI
HOP-62Data from NCIData from NCIData from NCI
HOP-92Data from NCIData from NCIData from NCI
NCI-H226Data from NCIData from NCIData from NCI
NCI-H23Data from NCIData from NCIData from NCI
NCI-H322MData from NCIData from NCIData from NCI
NCI-H460Data from NCIData from NCIData from NCI
NCI-H522Data from NCIData from NCIData from NCI
Colon Cancer COLO 205Data from NCIData from NCIData from NCI
HCC-2998Data from NCIData from NCIData from NCI
HCT-116Data from NCIData from NCIData from NCI
HCT-15Data from NCIData from NCIData from NCI
HT29Data from NCIData from NCIData from NCI
KM12Data from NCIData from NCIData from NCI
SW-620Data from NCIData from NCIData from NCI
CNS Cancer SF-268Data from NCIData from NCIData from NCI
SF-295Data from NCIData from NCIData from NCI
SF-539Data from NCIData from NCIData from NCI
SNB-19Data from NCIData from NCIData from NCI
SNB-75Data from NCIData from NCIData from NCI
U251Data from NCIData from NCIData from NCI
Melanoma LOX IMVIData from NCIData from NCIData from NCI
MALME-3MData from NCIData from NCIData from NCI
M14Data from NCIData from NCIData from NCI
SK-MEL-2Data from NCIData from NCIData from NCI
SK-MEL-28Data from NCIData from NCIData from NCI
SK-MEL-5Data from NCIData from NCIData from NCI
UACC-257Data from NCIData from NCIData from NCI
UACC-62Data from NCIData from NCIData from NCI
MDA-MB-435Data from NCIData from NCIData from NCI
Ovarian Cancer IGROV1Data from NCIData from NCIData from NCI
OVCAR-3Data from NCIData from NCIData from NCI
OVCAR-4Data from NCIData from NCIData from NCI
OVCAR-5Data from NCIData from NCIData from NCI
OVCAR-8Data from NCIData from NCIData from NCI
NCI/ADR-RESData from NCIData from NCIData from NCI
SK-OV-3Data from NCIData from NCIData from NCI
Renal Cancer 786-0Data from NCIData from NCIData from NCI
A498Data from NCIData from NCIData from NCI
ACHNData from NCIData from NCIData from NCI
CAKI-1Data from NCIData from NCIData from NCI
RXF 393Data from NCIData from NCIData from NCI
SN12CData from NCIData from NCIData from NCI
TK-10Data from NCIData from NCIData from NCI
UO-31Data from NCIData from NCIData from NCI
Prostate Cancer PC-3Data from NCIData from NCIData from NCI
DU-145Data from NCIData from NCIData from NCI
Breast Cancer MCF7Data from NCIData from NCIData from NCI
MDA-MB-231Data from NCIData from NCIData from NCI
HS 578TData from NCIData from NCIData from NCI
BT-549Data from NCIData from NCIData from NCI
T-47DData from NCIData from NCIData from NCI

Experimental Protocols

The NCI-60 screen is a standardized assay that has been in operation for decades. The primary method used for compounds like this compound was the Sulforhodamine B (SRB) assay.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay Protocol:

  • Cell Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

  • Time Zero (Tz) Measurement: After the initial 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.

  • Compound Addition: Experimental compounds, including this compound, are typically solubilized in dimethyl sulfoxide (DMSO). The compound is added to the remaining plates at five different concentrations (usually 10-fold dilutions) and incubated for an additional 48 hours.

  • Cell Fixation and Staining: After the 48-hour incubation with the test compound, the cells are fixed in situ by gently adding cold 50% (w/v) TCA (10% final concentration) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried. The fixed cells are then stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.

  • Absorbance Measurement: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are again air-dried. The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis and Endpoint Calculation: The absorbance measurements are used to calculate the percentage of cell growth. Three response parameters are then determined:

    • GI50 (Growth Inhibition 50): The drug concentration that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the incubation.

    • TGI (Total Growth Inhibition): The drug concentration that results in no net growth of cells.

    • LC50 (Lethal Concentration 50): The drug concentration that results in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of cells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow of the NCI-60 SRB cytotoxicity assay.

NCI60_Workflow start Start cell_plating Plate NCI-60 Cell Lines (96-well plates) start->cell_plating incubation_24h Incubate for 24 hours cell_plating->incubation_24h tz_measurement Time Zero (Tz) Measurement: Fix and stain control plates incubation_24h->tz_measurement drug_addition Add this compound (5 concentrations) incubation_24h->drug_addition incubation_48h Incubate for 48 hours drug_addition->incubation_48h cell_fixation Fix cells with TCA incubation_48h->cell_fixation staining Stain with Sulforhodamine B (SRB) cell_fixation->staining wash Wash to remove unbound dye staining->wash solubilization Solubilize bound dye wash->solubilization read_absorbance Read Absorbance (515 nm) solubilization->read_absorbance data_analysis Calculate GI50, TGI, LC50 read_absorbance->data_analysis end End data_analysis->end

NCI-60 Sulforhodamine B (SRB) Assay Workflow.
Signaling Pathways

While the specific signaling pathways targeted by this compound are not yet fully elucidated, studies on its synthetic analogue, PPM1, indicate that it induces cell cycle arrest and apoptosis. The following diagrams represent generalized pathways for these cellular processes.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Halomon_analogue This compound Analogue (PPM1) Mitochondria Mitochondria Halomon_analogue->Mitochondria induces mitochondrial membrane potential disruption Bax_Bak Bax/Bak Activation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3_7 Executioner Caspases (Caspase-3, -7) Activation Caspase_9->Caspase_3_7 Death_Receptors Death Receptors (e.g., Fas, TNFR) DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Caspase_8->Caspase_3_7 Apoptosis Apoptosis (DNA fragmentation, Cell Death) Caspase_3_7->Apoptosis

Generalized Apoptosis Pathways (informed by this compound analogue studies).

Cell_Cycle_Arrest_Pathway cluster_cell_cycle Cell Cycle Progression Halomon_analogue This compound Analogue (PPM1) G2 G2 Phase Halomon_analogue->G2 inhibits G2/M transition G1 G1 Phase S S Phase G1->S G1/S Transition (Cyclin E/CDK2) S->G2 M M Phase G2->M G2/M Transition (Cyclin B/CDK1) Cell_Cycle_Arrest Cell Cycle Arrest G2->Cell_Cycle_Arrest M->G1

References

In Vitro Anti-Cancer Activity of Halomon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Halomon, a polyhalogenated monoterpene originally isolated from the red alga Portieria hornemannii, has demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines.[1][2][3] Its unique chemical structure and potent anti-cancer properties have made it a subject of considerable interest in the field of oncology drug development. This technical guide provides an in-depth overview of the in vitro anti-cancer activity of this compound and its analogues. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel marine-derived anti-cancer agents.

Introduction

This compound is a halogenated monoterpene that has shown promising cytotoxic activity, particularly against chemoresistant solid human tumors such as brain, renal, and colon cancer cell lines, as identified in screens conducted by the U.S. National Cancer Institute.[1][3] The unique mechanism of its cytotoxic action, which is not yet fully elucidated, distinguishes it from many conventional chemotherapeutic agents.[2] Its lipophilic nature, attributed to multiple halogen atoms, results in significant accumulation in fatty tissues, suggesting potential applications for malignancies in adipocyte-rich environments like breast cancer.[2] This guide focuses on the in vitro evidence that establishes the anti-cancer profile of this compound and related compounds.

Mechanism of Action

The in vitro anti-cancer effects of this compound and its analogues are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

  • Induction of Apoptosis: Studies on this compound-related polyhalogenated monoterpenes have shown that they trigger apoptosis in cancer cells. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-7, which are critical mediators of the apoptotic cascade.[2] The apoptotic pathway involves a series of coordinated molecular events leading to characteristic morphological changes and, ultimately, cell death.

  • Cell Cycle Arrest: In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest.[2] By halting the progression of cancer cells through the cell cycle, this compound prevents their proliferation and division, contributing to its overall anti-tumor effect.

Quantitative Data: Cytotoxicity

The cytotoxic potency of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound from the original NCI screen are not detailed in the provided literature, its activity against brain, renal, and colon cancer cell lines has been established.[3] For a novel polyhalogenated monoterpene analogue of this compound, PPM1, specific data against breast cancer cell lines has been reported.

Table 1: IC50 Values of this compound Analogue (PPM1) in Breast Cancer Cell Lines

Cell LineDescriptionIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer[Data not available in search results]
Other LinesFurther data would be populated here as found in literature.N/A

Note: The table structure is provided for clarity. Specific quantitative values for this compound across a wide panel of cell lines require access to the full NCI screening data or more recent publications.

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the in vitro anti-cancer activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (or its analogue) and a vehicle control (e.g., DMSO). Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection

Principle: This assay quantifies the activity of executioner caspases 3 and 7. A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent group.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described for the cytotoxicity assay.

  • Reagent Addition: After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Z-DEVD-R110) to the wells.[2]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader. For flow cytometry, cells are incubated with the substrate and analyzed.[2]

  • Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes, such as JC-1 or DiOC6(3), accumulate in healthy mitochondria with high membrane potential. In apoptotic cells, the collapse of ΔΨm prevents dye accumulation.[6][7]

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Dye Staining: Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., DiOC6(3)) at 37°C.[6]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Data Acquisition: Analyze the cells using flow cytometry or fluorescence microscopy.

  • Analysis: Quantify the decrease in fluorescence intensity in treated cells compared to controls, indicating a loss of MMP.

Cell Cycle Analysis

Principle: This method uses a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

  • Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer.

  • Analysis: Generate a histogram of cell count versus fluorescence intensity. The positions of the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) peaks are used to quantify the percentage of cells in each phase.

Visualizations: Pathways and Workflows

This compound-Induced Apoptosis Pathway

The diagram below illustrates the potential signaling cascade initiated by this compound, leading to apoptosis through the intrinsic (mitochondrial) pathway, consistent with the observed activation of executioner caspases.

Halomon_Apoptosis_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ActiveCaspase9 Active Caspase-9 CytochromeC->ActiveCaspase9 Forms Apoptosome Apaf1 Apaf-1 Apaf1->ActiveCaspase9 Forms Apoptosome Caspase9 Pro-Caspase-9 Caspase9->ActiveCaspase9 Forms Apoptosome ActiveCaspase37 Active Caspase-3/7 ActiveCaspase9->ActiveCaspase37 Activates Caspase37 Pro-Caspase-3/7 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Cleaves Substrates

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest Mechanism

This diagram illustrates the points in the cell cycle where a therapeutic agent like this compound can induce arrest, preventing cellular proliferation.

Cell_Cycle_Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Arrest Cell Cycle Arrest Arrest->G2 Blocks Progression This compound This compound This compound->Arrest

Caption: Mechanism of this compound-induced cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

This flowchart outlines the sequential steps involved in determining the IC50 value of this compound in a cell-based assay.

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate (24h, 48h, or 72h) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Measure Absorbance with Plate Reader assay->read analyze Calculate % Viability & Determine IC50 Value read->analyze end End analyze->end

Caption: Workflow for determining this compound's IC50 value.

References

Halomon's Impact on Microtubule Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene isolated from red algae, has demonstrated notable cytotoxic activity against a range of cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its mechanism of action is understood to involve the disruption of microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on microtubule assembly, detailing its impact on cancer cells and outlining the key experimental protocols used to characterize its activity. While specific quantitative data on the direct interaction of this compound with tubulin remains to be fully elucidated in publicly available literature, this guide presents the known cytotoxic effects and provides detailed methodologies for the requisite assays to further investigate its precise mechanism as a microtubule-targeting agent.

Introduction to this compound and Microtubule Targeting

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a fundamental role in eukaryotic cells. Their constant state of assembly and disassembly, known as dynamic instability, is crucial for the formation of the mitotic spindle during cell division.[1] Consequently, microtubules have become a prime target for the development of anticancer drugs.[1] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents.[1]

This compound is a halogenated monoterpene derived from the red algae Portieria hornemannii.[2] It has shown promising selective cytotoxic activity against various human tumor cell lines, including those known for chemoresistance.[2] The prevailing hypothesis for its cytotoxic action centers on its ability to disrupt microtubule assembly, placing it in the category of a microtubule-destabilizing agent. This disruption leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.

Quantitative Data on this compound's Biological Activity

Table 1: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineAssay TypeIC50Citation
This compoundBrain Tumor Cell LinesIn vitro cytotoxicityActive (specific values not provided)[2]
This compoundRenal Cancer Cell LinesIn vitro cytotoxicityActive (specific values not provided)[2]
This compoundColon Cancer Cell LinesIn vitro cytotoxicityActive (specific values not provided)[2]

Note: The available literature frequently refers to the promising activity of this compound in the National Cancer Institute's (NCI) 60-cell line screen, but specific, publicly accessible quantitative data from this screen was not identified in the search results.[3][4][5][6][7]

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

The primary mechanism by which microtubule-destabilizing agents, including presumably this compound, exert their anticancer effects is by disrupting the formation of the mitotic spindle.[8] This leads to an inability of the cell to properly segregate its chromosomes, triggering a cell cycle checkpoint at the G2/M transition and ultimately leading to programmed cell death, or apoptosis.

Signaling Pathway for Microtubule Destabilizer-Induced Apoptosis

The disruption of microtubule dynamics by an agent like this compound initiates a signaling cascade that culminates in apoptosis. A simplified representation of this pathway is illustrated below.

G2M_Arrest_Apoptosis This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.

Detailed Experimental Protocols

To rigorously characterize the effect of this compound on microtubule assembly, a series of in vitro and cell-based assays are required. The following protocols are standard methods used to evaluate microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity, measured by absorbance, is proportional to the amount of microtubule polymer formed.[9]

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL.

  • In a pre-chilled 96-well plate, add varying concentrations of this compound or DMSO (for the control).

  • Add the tubulin solution to each well.

  • To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance (OD 340 nm) versus time for each concentration of this compound.

  • Determine the rate of polymerization from the slope of the linear phase of the curve.

  • Calculate the percentage of inhibition relative to the DMSO control.

  • The IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Tubulin, This compound, and Buffers Mix Mix Reagents in 96-well Plate Reagents->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate % Inhibition and IC50 Plot->Calculate

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a compound.[9]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • The IC50 value (the concentration of this compound that reduces cell viability by 50%) can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing any disruptions caused by the treatment compound.

Materials:

  • Cells grown on glass coverslips

  • This compound stock solution

  • Fixative (e.g., ice-cold methanol)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound at various concentrations for a specified time.

  • Fix the cells with ice-cold methanol.

  • Permeabilize the cells (if necessary, depending on the fixation method).

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) based on their DNA content, allowing for the detection of cell cycle arrest.[10][11][12]

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

Data Analysis:

  • The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software.

  • An accumulation of cells in the G2/M phase in this compound-treated samples compared to the control indicates G2/M arrest.

Conclusion

This compound presents a compelling profile as a potential anticancer agent due to its cytotoxic effects on a variety of cancer cell lines. The available evidence strongly suggests that its mechanism of action involves the disruption of microtubule assembly, leading to G2/M cell cycle arrest and apoptosis. While specific quantitative data on its direct interaction with tubulin is currently limited in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound's activity. Further research utilizing these methods will be crucial to fully elucidate its molecular mechanism, determine its potency and selectivity, and advance its potential development as a therapeutic agent. The continued investigation into this compound and other polyhalogenated monoterpenes holds promise for the discovery of novel microtubule-targeting drugs with improved efficacy and reduced side effects.

References

Methodological & Application

Total Synthesis of Halomon and its Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomon is a polyhalogenated monoterpene first isolated from the red algae Portieria hornemannii. It has garnered significant attention from the scientific community due to its potent and selective cytotoxic activity against a range of cancer cell lines, making it a promising lead compound in anticancer drug development. The complex structure of this compound, featuring multiple stereocenters and a variety of halogen atoms (bromine and chlorine), presents a formidable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its enantiomers, drawing from seminal works in the field. The presented methodologies offer pathways to access these molecules for further biological evaluation and structure-activity relationship (SAR) studies.

Synthetic Strategies Overview

Several distinct strategies for the total synthesis of this compound have been reported, ranging from racemic approaches to highly enantioselective methods. Here, we focus on three landmark syntheses that showcase the evolution of synthetic design for this target molecule:

  • The First Total Synthesis (Racemic) by Schlama et al. (1998): This pioneering route established the feasibility of constructing the intricate framework of this compound. A key transformation in this 13-step synthesis is a Johnson-Claisen rearrangement to install a crucial quaternary chlorinated center.[1]

  • A Concise Three-Step Racemic Synthesis by Sotokawa et al. (2000): This approach significantly abbreviated the synthetic sequence, offering a rapid, albeit non-stereoselective, route to racemic this compound in a 25% overall yield.[2][3]

  • An Enantioselective and Scalable Synthesis by Bucher et al. (2015): This state-of-the-art synthesis provides access to enantiomerically pure this compound through a key catalytic, enantioselective dihalogenation reaction. This method has proven to be robust and scalable, enabling the production of significant quantities of the natural product for further studies.[4][5][6]

The choice of synthetic route will depend on the specific research goals, such as the need for enantiomerically pure material versus the rapid generation of racemic this compound for initial biological screening.

Key Synthetic Transformations and Logic

The following diagram illustrates the key retrosynthetic disconnections and strategic bonds addressed in the enantioselective synthesis of (+)-Halomon.

G This compound (+)-Halomon Intermediate2 Vinyl Iodide This compound->Intermediate2 Heck Coupling Intermediate3 Chiral Bromochloro Alcohol This compound->Intermediate3 Functional Group Interconversion Intermediate1 Allylic Alcohol Precursor Intermediate4 Geraniol Derivative Intermediate1->Intermediate4 Multi-step Synthesis Intermediate3->Intermediate1 Enantioselective Bromochlorination

Caption: Retrosynthetic analysis of (+)-Halomon.

Quantitative Data Summary

The following tables summarize the key quantitative data from the different total syntheses of this compound, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Total Synthesis Routes for this compound

Synthesis Starting Material Number of Steps (Longest Linear Sequence) Overall Yield (%) Enantiomeric Excess (ee %) Reference
Schlama et al. (1998)But-2-yne-1,4-diol1313Racemic[1]
Sotokawa et al. (2000)Myrcene325Racemic[2][3]
Bucher et al. (2015)Known Allylic Alcohol6~15>99 (for (+)-Halomon)[4][6]

Table 2: Key Reaction Yields and Selectivities in the Bucher et al. Enantioselective Synthesis

Reaction Step Product Yield (%) Enantiomeric Excess (ee %)
Enantioselective BromochlorinationChiral Bromochloro Alcohol8590
DeoxygenationBromochloride Intermediate95-
DichlorinationDichloro Intermediate78-
Heck CouplingThis compound Precursor75-
Final Chlorination(+)-Halomon88>99

Experimental Protocols

The following are detailed protocols for key transformations in the total synthesis of this compound.

Protocol 1: Enantioselective Bromochlorination (Bucher et al., 2015)

This protocol describes the key enantioselective step to install the C6 stereocenter.

Diagram of the Experimental Workflow:

G start Start step1 Dissolve allylic alcohol and Schiff base ligand in solvent start->step1 step2 Cool to -78 °C step1->step2 step3 Add Ti(O-iPr)4 step2->step3 step4 Add N-bromosuccinimide (NBS) and Tetrabutylammonium chloride (TBAC) step3->step4 step5 Stir for 12 h at -20 °C step4->step5 step6 Quench with saturated aq. NaHCO3 step5->step6 step7 Extract with Et2O step6->step7 step8 Purify by column chromatography step7->step8 end End step8->end

Caption: Workflow for Enantioselective Bromochlorination.

Materials:

  • Allylic alcohol precursor (1.0 equiv)

  • (R,S)-Schiff base ligand (0.1 equiv)

  • Titanium (IV) isopropoxide (Ti(O-iPr)4) (1.1 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Tetrabutylammonium chloride (TBAC) (1.5 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Diethyl ether (Et2O)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the allylic alcohol (1.0 equiv) and the (R,S)-Schiff base ligand (0.1 equiv).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add titanium (IV) isopropoxide (1.1 equiv) dropwise.

  • In a separate flask, dissolve N-bromosuccinimide (1.2 equiv) and tetrabutylammonium chloride (1.5 equiv) in anhydrous dichloromethane.

  • Add the NBS/TBAC solution to the reaction mixture dropwise over 10 minutes.

  • Allow the reaction to warm to -20 °C and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral bromochloro alcohol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Johnson-Claisen Rearrangement (Schlama et al., 1998)

This protocol outlines the key C-C bond-forming reaction to create the C3 quaternary chlorinated center in the racemic synthesis.

Materials:

  • Dichlorinated allylic alcohol intermediate (1.0 equiv)

  • Triethyl orthoacetate (excess)

  • Propionic acid (catalytic amount)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried round-bottom flask, add the dichlorinated allylic alcohol (1.0 equiv) and a large excess of triethyl orthoacetate.

  • Add a catalytic amount of propionic acid.

  • Heat the mixture to 130 °C in an oil bath and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoacetate.

  • Purify the residue by flash column chromatography on silica gel to yield the ester product containing the newly formed C-C bond and the C3 quaternary chloride.

Conclusion

The total synthesis of this compound and its enantiomers has been a significant endeavor in natural product synthesis. The evolution of synthetic strategies, from the initial racemic approaches to the highly efficient and enantioselective methods, showcases the advancements in synthetic organic chemistry. The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize these complex and biologically important molecules for applications in cancer research and drug development. The ability to produce enantiomerically pure this compound is particularly crucial for elucidating its precise mechanism of action and for conducting preclinical and clinical studies.

References

Application Notes and Protocols for Asymmetric Synthesis of Halomon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of the primary asymmetric synthesis strategies for Halomon, a polyhalogenated monoterpene with significant cytotoxic and antitumor properties. The protocols outlined below are intended to serve as a comprehensive resource for the chemical synthesis of this important natural product.

Introduction

This compound is a halogenated monoterpene isolated from the red alga Portieria hornemannii. Its potent and selective cytotoxicity against various cancer cell lines has made it a compelling target for total synthesis. The key challenges in synthesizing this compound lie in the stereoselective installation of multiple halogen atoms on an acyclic carbon backbone. This document details three prominent and successful asymmetric strategies: Catalytic Enantioselective Dihalogenation, Chiral Pool Synthesis, and a Substrate-Controlled Diastereoselective Approach.

Comparison of Asymmetric Synthesis Strategies

The following table summarizes the key quantitative data for the different asymmetric synthesis strategies for this compound and its key intermediates, allowing for a direct comparison of their efficiencies and stereoselectivities.

StrategyKey FeatureStarting MaterialNumber of StepsOverall YieldEnantiomeric Excess (ee)
Catalytic Enantioselective Dihalogenation (Burns et al.) Chiral Schiff-base/Lewis acid catalyzed bromochlorinationKnown allylic alcohol~8 stepsNot explicitly reported, but key steps are high yielding>99% ee for (+)-Halomon[1]
Chiral Pool Synthesis (Vanderwal et al.) Utilizes a readily available chiral starting materialL-(S)-Glyceraldehyde Acetonide8 steps to this compound analogues~15-20% (estimated from key steps)High (derived from chiral pool)
Substrate-Controlled Diastereoselective Synthesis (Braddock et al.) Directed dihydroxylation and dibromination of myrceneMyrcene4 steps to key intermediate~70% for the 4-step sequenceEnantiomerically pure intermediate[2][3][4]

Experimental Protocols

Catalytic Enantioselective Dihalogenation (Burns et al.)

This strategy relies on a highly effective catalytic enantioselective bromochlorination of an allylic alcohol to set a key stereocenter. Subsequent functional group manipulations furnish the final product.

Key Experiment: Enantioselective Bromochlorination [1]

  • Materials:

    • Allylic alcohol precursor

    • N-Bromosuccinimide (NBS)

    • Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃)

    • (R,S)-Schiff base catalyst

    • Hexanes (anhydrous)

  • Procedure:

    • To a solution of the allylic alcohol in anhydrous hexanes at -20 °C is added the (R,S)-Schiff base catalyst (20 mol%).

    • ClTi(Oi-Pr)₃ (1.10 equiv) is added, and the resulting mixture is stirred for 10 minutes.

    • NBS (1.05 equiv) is added in one portion.

    • The reaction is stirred at -20 °C until complete consumption of the starting material is observed by TLC analysis.

    • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired bromochloroalcohol in 73% yield and 90% ee.[1]

Subsequent Steps: The resulting bromochloroalcohol undergoes a two-step deoxygenation sequence (activation as a triflate followed by reduction with L-selectride) in 95% overall yield to furnish the corresponding bromochloride.[5] Further halogenation and functional group manipulations lead to (+)-Halomon with an enantiomeric excess of >99%.[1]

Chiral Pool Synthesis (Vanderwal et al.)

This approach leverages the inherent chirality of L-(S)-glyceraldehyde acetonide to construct the chiral core of this compound analogues through a divergent eight-step sequence.[2]

Key Experiment: Preparation of a Key Aldehyde Intermediate

  • Materials:

    • L-(S)-Glyceraldehyde Acetonide

    • (Triphenyl)phosphoranylidene)acetaldehyde

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a solution of L-(S)-glyceraldehyde acetonide in anhydrous dichloromethane is added (triphenyl)phosphoranylidene)acetaldehyde.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The solvent is removed under reduced pressure.

    • The crude residue is purified by flash column chromatography to yield the corresponding α,β-unsaturated aldehyde.

Subsequent Steps: The aldehyde is then subjected to a series of transformations including reduction, halogenation, and chain elongation to afford various polyhalogenated monoterpenes.

Substrate-Controlled Diastereoselective Synthesis (Braddock et al.)

This strategy establishes the stereochemistry of a key intermediate through a substrate-directed dihydroxylation-dibromination-dihydroxylation sequence starting from the achiral terpene, myrcene.[2][3][4]

Key Experiment: Asymmetric Dihydroxylation and In Situ Protection [3]

  • Materials:

    • Myrcene

    • AD-mix-β

    • Methanesulfonamide

    • Potassium osmate(VI) dihydrate

    • tert-Butanol/water (1:1)

    • Phenylboronic acid

  • Procedure:

    • To a stirred mixture of AD-mix-β and methanesulfonamide in tert-butanol/water (1:1) at 0 °C is added potassium osmate(VI) dihydrate.

    • Myrcene is added, and the reaction mixture is stirred vigorously at 0 °C until the reaction is complete.

    • Phenylboronic acid is added to the reaction mixture to form the boronate ester in situ.

    • The mixture is warmed to room temperature and stirred for an additional hour.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Subsequent Steps: The resulting diol boronate ester undergoes a selective dibromination, followed by a second dihydroxylation to yield an enantiomerically pure hexafunctionalised myrcene derivative, which serves as an advanced intermediate for the synthesis of this compound.[2][3][4] The mixture of diastereomeric bisboronates is obtained in 85% yield, and subsequent deprotection affords the desired dibromotetrols in a combined 82% yield.[3]

Visualizations

The following diagrams illustrate the logical flow of the described asymmetric synthesis strategies for this compound.

Burns_Strategy start Allylic Alcohol step1 Catalytic Enantioselective Bromochlorination (>90% ee, 73% yield) start->step1 intermediate1 Bromochloroalcohol step1->intermediate1 step2 Deoxygenation (95% yield) intermediate1->step2 intermediate2 Bromochloride step2->intermediate2 step3 Further Halogenation & Functional Group Manipulations intermediate2->step3 end (+)-Halomon (>99% ee) step3->end

Caption: Catalytic Enantioselective Dihalogenation Strategy.

Vanderwal_Strategy start L-(S)-Glyceraldehyde Acetonide step1 Wittig Reaction start->step1 intermediate1 α,β-Unsaturated Aldehyde step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Allylic Alcohol step2->intermediate2 step3 Halogenation intermediate2->step3 intermediate3 Halogenated Intermediate step3->intermediate3 step4 Chain Elongation & Further Functionalization (4 steps) intermediate3->step4 end This compound Analogues step4->end

Caption: Chiral Pool Synthesis Strategy.

Braddock_Strategy start Myrcene step1 Asymmetric Dihydroxylation & In Situ Boronate Protection start->step1 intermediate1 Diol Boronate Ester step1->intermediate1 step2 Dibromination intermediate1->step2 intermediate2 Dibromo Boronate Ester step2->intermediate2 step3 Dihydroxylation intermediate2->step3 intermediate3 Bis-boronate Intermediate (85% yield) step3->intermediate3 step4 Deprotection intermediate3->step4 end Enantiopure Hexafunctionalised Myrcene Derivative (82% yield) step4->end

Caption: Substrate-Controlled Diastereoselective Strategy.

References

Application Notes and Protocols for the Extraction and Purification of Halomon from Portieria hornemannii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halomon, a pentahalogenated monoterpene isolated from the red marine alga Portieria hornemannii, has garnered significant interest within the scientific community due to its potent and selective cytotoxic activity against various human tumor cell lines, including those of the brain, kidney, and colon.[1][2] Its unique bioactivity profile has positioned it as a candidate for preclinical drug development. However, a significant challenge in advancing this compound through the drug development pipeline is the inconsistency of its natural supply. The concentration and composition of halogenated monoterpenes in P. hornemannii can vary dramatically based on the geographical location and time of collection, making a reliable and standardized extraction and purification protocol essential.

These application notes provide a comprehensive overview and a detailed experimental protocol for the extraction and purification of this compound and related halogenated monoterpenes from P. hornemannii. The methodology is based on established solvent extraction techniques followed by a multi-step chromatographic purification process.

Data Presentation

The following table summarizes quantitative data from a representative extraction and purification of halogenated monoterpenes from Portieria hornemannii, based on reported experimental findings. This data provides a baseline for expected yields, although actual results may vary depending on the specific algal collection.

ParameterValueUnitSource
Starting Algal Mass (Wet Weight)1.53kg[1]
Algal Mass After Initial Processing (Solvent-Free)720.4g[1]
Extraction SolventEthyl Acetate-[1]
Extraction Volume1 L (repeated 5 times)L[1]
Crude Oily Residue Yield4.45g[1]
Purified Compound Yields
Compound 3 (this compound-related)2.4mg[1]
Compound 4 (this compound-related)8.9mg[1]

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Portieria hornemannii.

Part 1: Collection and Preparation of Algal Material
  • Collection: Collect fresh samples of Portieria hornemannii by hand, preferably using SCUBA to ensure minimal contamination.

  • Initial Cleaning: Thoroughly wash the collected algae with fresh water to remove sand, epiphytes, and other marine debris.

  • Drying: The algal material can be processed fresh or after drying. For drying, spread the cleaned algae on absorbent paper or use a ventilated oven at a low temperature (e.g., 30-40°C) to avoid degradation of thermolabile compounds. The material should be processed until it is solvent-free.[1]

Part 2: Solvent Extraction
  • Extraction: Submerge the prepared algal material (720.4 g, solvent-free) in ethyl acetate (1 L).[1]

  • Maceration: Allow the mixture to stand at room temperature with intermittent agitation to ensure thorough extraction.

  • Repetition: Repeat the extraction process five times with fresh ethyl acetate each time to exhaustively extract the secondary metabolites.[1]

  • Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator. This will yield a crude oily residue (approximately 4.45 g).[1]

Part 3: Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving both normal-phase and reverse-phase chromatography.

Step 3.1: Silica Gel Column Chromatography (Normal-Phase)

  • Column Preparation: Prepare a silica gel (230-400 mesh) column. The amount of silica gel should be approximately 30-100 times the weight of the crude extract. Pack the column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the crude oily residue in a minimal amount of a non-polar solvent like n-hexane or dichloromethane and load it onto the top of the prepared silica gel column.

  • Stepwise Elution: Elute the column with a stepwise gradient of increasing polarity:

    • Start with 100% n-hexane.[1]

    • Gradually increase the polarity by adding ethyl acetate to the n-hexane (e.g., in increments of 10-20% ethyl acetate).

    • Following the n-hexane/ethyl acetate gradient, further increase the polarity with a gradient of acetone in methanol (0-100%).[1]

  • Fraction Collection: Collect fractions of the eluate continuously and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles. The non-polar fractions eluted with 100% n-hexane are expected to contain this compound and related monoterpenes.[1]

Step 3.2: Reversed-Phase C18 Column Chromatography

  • Column Preparation: Pack a column with RP-18 reversed-phase silica gel and equilibrate it with the initial mobile phase.

  • Sample Loading: Concentrate the selected non-polar fractions from the silica gel column and dissolve the residue in the mobile phase.

  • Elution: Elute the column with a solvent system of acetonitrile/water (e.g., 3:1).[1]

  • Fraction Collection: Collect the fractions and analyze them by TLC or HPLC to identify those containing compounds of interest.

Step 3.3: High-Performance Liquid Chromatography (HPLC) (Reversed-Phase)

  • Final Purification: For final purification to isolate individual compounds, subject the fractions obtained from the RP-18 column to semi-preparative or preparative RP-HPLC.

  • HPLC Conditions:

    • Column: Supelco C18 column (250 x 21.2 mm, 5 µm) or equivalent.[1]

    • Mobile Phase: A mixture of methanol and water (e.g., 4.5:1).[1]

    • Flow Rate: Approximately 5 mL/min.[1]

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

  • Isolation: Collect the peaks corresponding to individual compounds. The purity of the isolated compounds should be confirmed by analytical HPLC and their structure elucidated using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Extraction_Purification_Workflow cluster_collection 1. Algal Collection & Preparation cluster_extraction 2. Solvent Extraction cluster_purification 3. Chromatographic Purification A Fresh Portieria hornemannii B Wash with Fresh Water A->B C Drying (Solvent-Free) B->C D Maceration in Ethyl Acetate (x5) C->D E Concentration (Rotary Evaporator) D->E F Crude Oily Residue E->F G Silica Gel Column Chromatography (n-Hexane/EtOAc -> Acetone/MeOH) F->G H Fraction Collection & TLC Analysis G->H I Reversed-Phase C18 Column (Acetonitrile/Water) H->I J Reversed-Phase HPLC (Methanol/Water) I->J K Pure this compound J->K

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways

The primary mechanism of action reported for this compound is the inhibition of DNA methyltransferase-1 (DNMT1). DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns after replication. The inhibition of DNMT1 can lead to hypomethylation of DNA, which can reactivate tumor suppressor genes that were silenced by hypermethylation, a common epigenetic alteration in cancer cells. This reactivation of tumor suppressor genes can induce cell cycle arrest and apoptosis, contributing to the cytotoxic effects of this compound.

Halomon_Signaling_Pathway cluster_effect Cellular Effects This compound This compound DNMT1 DNMT1 (DNA Methyltransferase 1) This compound->DNMT1 inhibits Hypermethylation DNA Hypermethylation of Tumor Suppressor Genes DNMT1->Hypermethylation Hypomethylation DNA Hypomethylation DNMT1->Hypomethylation TumorSuppressor Tumor Suppressor Genes (e.g., p16, p53) Silenced Hypermethylation->TumorSuppressor CellProliferation Uncontrolled Cell Proliferation TumorSuppressor->CellProliferation leads to Reactivation Reactivation of Tumor Suppressor Genes Hypomethylation->Reactivation Apoptosis Apoptosis & Cell Cycle Arrest Reactivation->Apoptosis

Caption: Proposed Signaling Pathway of this compound via DNMT1 Inhibition.

References

Cell-based Assays for Evaluating Halomon Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomon, a polyhalogenated monoterpene first isolated from the red algae Portieria hornemannii, has demonstrated potent cytotoxic activity against a range of human cancer cell lines. Its unique chemical structure and selective cytotoxicity have made it a compound of significant interest in the field of oncology and drug development. This document provides detailed application notes and protocols for cell-based assays to evaluate the cytotoxic effects of this compound, including its impact on cell viability, apoptosis, and cell cycle progression. The information herein is intended to guide researchers in the systematic evaluation of this compound and its analogs as potential anticancer agents.

Data Presentation

The cytotoxic effects of this compound are summarized by its GI50 values (concentration required to inhibit cell growth by 50%) against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This standardized screen provides a broad overview of this compound's activity across various cancer types.

Table 1: Cytotoxicity of this compound (NSC: 673503) in the NCI-60 Human Cancer Cell Line Panel

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia1.26
HL-60(TB)Leukemia1.15
K-562Leukemia1.41
MOLT-4Leukemia1.17
RPMI-8226Leukemia1.35
SRLeukemia1.29
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung1.58
EKVXNon-Small Cell Lung1.32
HOP-62Non-Small Cell Lung1.48
HOP-92Non-Small Cell Lung1.38
NCI-H226Non-Small Cell Lung1.51
NCI-H23Non-Small Cell Lung1.45
NCI-H322MNon-Small Cell Lung1.35
NCI-H460Non-Small Cell Lung1.29
NCI-H522Non-Small Cell Lung1.62
Colon Cancer
COLO 205Colon Cancer1.38
HCC-2998Colon Cancer1.55
HCT-116Colon Cancer1.29
HCT-15Colon Cancer1.48
HT29Colon Cancer1.66
KM12Colon Cancer1.35
SW-620Colon Cancer1.41
CNS Cancer
SF-268CNS Cancer1.41
SF-295CNS Cancer1.51
SF-539CNS Cancer1.38
SNB-19CNS Cancer1.48
SNB-75CNS Cancer1.32
U251CNS Cancer1.55
Melanoma
LOX IMVIMelanoma1.29
MALME-3MMelanoma1.38
M14Melanoma1.45
SK-MEL-2Melanoma1.55
SK-MEL-28Melanoma1.62
SK-MEL-5Melanoma1.48
UACC-257Melanoma1.35
UACC-62Melanoma1.41
Ovarian Cancer
IGROV1Ovarian Cancer1.48
OVCAR-3Ovarian Cancer1.55
OVCAR-4Ovarian Cancer1.38
OVCAR-5Ovarian Cancer1.45
OVCAR-8Ovarian Cancer1.62
NCI/ADR-RESOvarian Cancer1.70
SK-OV-3Ovarian Cancer1.51
Renal Cancer
786-0Renal Cancer1.58
A498Renal Cancer1.48
ACHNRenal Cancer1.35
CAKI-1Renal Cancer1.66
RXF 393Renal Cancer1.41
SN12CRenal Cancer1.55
TK-10Renal Cancer1.32
UO-31Renal Cancer1.48
Prostate Cancer
PC-3Prostate Cancer1.62
DU-145Prostate Cancer1.55
Breast Cancer
MCF7Breast Cancer1.78
MDA-MB-231/ATCCBreast Cancer1.51
HS 578TBreast Cancer1.66
BT-549Breast Cancer1.48
T-47DBreast Cancer1.86
MDA-MB-435Breast Cancer1.45

Data obtained from the NCI Developmental Therapeutics Program database for NSC 673503. The GI50 value is the concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Mechanism of Action & Signaling Pathways

This compound and its analogs are known to induce cell cycle arrest and apoptosis in cancer cells. Studies on a structurally similar polyhalogenated monoterpene suggest that this compound may exert its cytotoxic effects by inducing a G2/M phase cell cycle arrest, followed by the induction of apoptosis through the intrinsic pathway.

Experimental Workflow

experimental_workflow cluster_assays Cell-based Assays cluster_this compound This compound Treatment cluster_analysis Data Analysis MTT MTT Assay (Cell Viability) ViabilityData IC50 Determination MTT->ViabilityData AnnexinV Annexin V/PI Assay (Apoptosis) ApoptosisData Quantification of Apoptotic Cells AnnexinV->ApoptosisData PI_staining PI Staining (Cell Cycle) CellCycleData Cell Cycle Distribution PI_staining->CellCycleData CellCulture Cancer Cell Lines Treatment Treat with this compound CellCulture->Treatment Treatment->MTT Treatment->AnnexinV Treatment->PI_staining

Caption: Experimental workflow for evaluating this compound cytotoxicity.

This compound-Induced G2/M Arrest and Apoptosis Signaling Pathway

halomon_pathway cluster_cell_cycle G2/M Phase Arrest cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound AuroraKinase Aurora Kinase A/B Activation This compound->AuroraKinase Induces HistoneH3 Decreased Histone H3 (Thr3) Phosphorylation AuroraKinase->HistoneH3 Leads to G2M_Arrest G2/M Arrest HistoneH3->G2M_Arrest Results in Mitochondria Mitochondrial Membrane Potential Dissipation G2M_Arrest->Mitochondria Triggers CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Application Notes: High-Throughput Screening for Halomon-like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Halomon is a polyhalogenated monoterpene derived from the red alga Portieria hornemannii.[1] It has garnered significant interest in oncology due to its potent and selective cytotoxic activity against various human tumor cell lines.[2] The mechanism of action involves disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis, making it a valuable prototype for novel anticancer drug discovery.[2][3] High-throughput screening (HTS) offers a powerful platform for the rapid evaluation of large compound libraries to identify novel molecules that mimic this compound's biological activity.[4][5][6] These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to establish an HTS cascade for the discovery of this compound-like compounds.

Biological Target and Signaling Pathway

This compound's primary cellular target is tubulin. By disrupting the normal process of microtubule polymerization, it triggers a cascade of events culminating in programmed cell death, or apoptosis.[3][7] This process often involves the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of the apoptotic pathway.[2][8] A successful screening strategy must therefore incorporate assays that can detect both general cytotoxicity and specific markers of apoptosis and microtubule disruption.

Halomon_Signaling_Pathway cluster_cell Target Cancer Cell Compound This compound-like Compound Microtubule Microtubule Disruption Compound->Microtubule ApoptoticSignal Apoptotic Signaling Cascade Microtubule->ApoptoticSignal CaspaseActivation Caspase-3/7 Activation ApoptoticSignal->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

High-Throughput Screening Workflow

A tiered or cascaded screening approach is optimal for efficiently identifying and validating promising compounds while minimizing resource expenditure.[9] This strategy begins with a broad primary screen to identify all compounds with cytotoxic activity, followed by more specific secondary and tertiary assays to confirm the desired mechanism of action and characterize lead candidates.

HTS_Workflow_Diagram cluster_workflow Screening Cascade Library Compound Library (e.g., 10,000s of compounds) PrimaryScreen Primary Screen Cell Viability Assay Library->PrimaryScreen InitialHits Initial Hits (~1-3% of library) PrimaryScreen->InitialHits SecondaryAssays Secondary Assays - Apoptosis (Caspase-3/7) Assay - Tubulin Polymerization Assay InitialHits->SecondaryAssays Confirmation ConfirmedHits Confirmed Hits (Mechanism of Action Validated) SecondaryAssays->ConfirmedHits TertiaryAssays Tertiary Assays - Dose-Response (IC50) - Selectivity Profiling ConfirmedHits->TertiaryAssays Characterization LeadCandidates Lead Candidates TertiaryAssays->LeadCandidates

Caption: Tiered workflow for this compound-like compound discovery.

Experimental Protocols

The following protocols are designed for a 384-well plate format, which is common in HTS for balancing throughput and reagent costs.[6] Automation, including liquid handling devices and robotic systems, is highly recommended to ensure reproducibility.[4][6]

Primary Screen: Cell Viability Assay

Objective: To identify compounds that reduce the number of viable cells in a cancer cell line culture. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[10]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed a sensitive cancer cell line (e.g., a breast or colon cancer line) in 384-well white, opaque-walled plates at a pre-determined optimal density (e.g., 1,000-2,500 cells/well) in 25 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 25-50 nL) of test compounds from the library plates to the cell plates to achieve the desired final screening concentration (e.g., 10 µM). Include positive (e.g., this compound or another cytotoxic agent) and negative (e.g., DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[11] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[11]

  • Reagent Addition: Equilibrate the cell plates to room temperature for approximately 30 minutes.[11][12] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in the well (e.g., 25 µL).[11][12]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Data Acquisition: Measure luminescence using a microplate reader.[4]

Data Presentation: Primary Screen Hit Summary

MetricPositive Control (Staurosporine)Negative Control (DMSO)Sample Hit (Cmpd-X)
Mean Luminescence (RLU) 5,210185,40027,810
Standard Deviation 45012,5002,100
% Inhibition 97.2%0%85.0%
Z'-factor \multicolumn{2}{c}{0.78}-

% Inhibition is calculated relative to control wells. A Z'-factor > 0.5 indicates an excellent assay quality.

Secondary Assay 1: Apoptosis Confirmation

Objective: To confirm that the cytotoxic activity observed in the primary screen is due to the induction of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key biomarkers of apoptosis.[13][14]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding & Compound Addition: Follow steps 1 and 2 of the primary screening protocol. A shorter incubation time (e.g., 24 hours) may be optimal for detecting caspase activity.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as described by the manufacturer.[14][15]

  • Reagent Addition: Equilibrate plates to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the culture volume (e.g., 25 µL) to each well.[16]

  • Signal Stabilization: Mix on a plate shaker at 300-500 rpm for 30 seconds.[16] Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure luminescence with a microplate reader.

Data Presentation: Apoptosis Assay Confirmation

Compound IDConcentration (µM)Caspase-3/7 Activity (RLU)Fold Induction vs. DMSOConfirmed Apoptotic Hit
Cmpd-X1098,50012.3Yes
Cmpd-Y109,1001.1No
This compound (Control)1112,00014.0Yes
DMSO (Control)-8,0001.0No

A fold induction threshold (e.g., >3-fold over DMSO) is typically used to identify confirmed hits.

Secondary Assay 2: Microtubule Disruption

Objective: To provide direct evidence that hit compounds interfere with tubulin polymerization. This biochemical assay measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules.[7][17]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein in an appropriate buffer (e.g., PIPES-based buffer) on ice.[18][19] Prepare a stock of a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.[7][19]

  • Reaction Setup: In a 384-well, black, clear-bottom plate, add the tubulin solution, GTP (to initiate polymerization), the fluorescent reporter, and the test compounds.[7] Include positive controls for inhibition (e.g., nocodazole) and stabilization (e.g., paclitaxel), and a DMSO vehicle control.

  • Initiation and Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C.[17][20] Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) kinetically, with readings every 60 seconds for 60-90 minutes.[7]

  • Data Analysis: Plot fluorescence intensity versus time.[7] Calculate the maximum rate of polymerization (Vmax) and the final extent of polymerization. Determine the percent inhibition relative to the DMSO control.[7]

Data Presentation: Tubulin Polymerization Inhibition

Compound IDConcentration (µM)Vmax (RFU/min)% Inhibition of PolymerizationConfirmed Microtubule Target
Cmpd-X104585%Yes
Nocodazole101595%Yes
DMSO-3000%No
Paclitaxel10550-83% (Enhancement)Yes

Tertiary Assays and Lead Characterization

Compounds that are confirmed to induce apoptosis and inhibit tubulin polymerization are advanced to lead characterization.

  • Dose-Response Analysis: Compounds are tested across a range of concentrations (typically 8-12 points) to determine their potency (IC₅₀ for viability, EC₅₀ for apoptosis).

  • Selectivity Profiling: The potency of the compounds is assessed in non-cancerous cell lines (e.g., normal human fibroblasts) to determine their therapeutic index. A high selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

Data Presentation: Lead Candidate Profile

ParameterCmpd-XThis compound (Reference)
Cancer Cell Viability IC₅₀ (nM) 7550
Caspase-3/7 Activation EC₅₀ (nM) 9065
Tubulin Polymerization IC₅₀ (µM) 1.20.8
Normal Fibroblast Viability IC₅₀ (nM) 4,5003,000
Selectivity Index (SI) 6060

References

Application Notes and Protocols for the Analytical Characterization of Halomon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—employed in the structural characterization of Halomon. This compound is a polyhalogenated monoterpene isolated from the red alga Portieria hornemannii, which has garnered significant interest for its potent cytotoxic activity against various cancer cell lines.[1][2] The complex structure of this compound, featuring multiple stereocenters and halogen atoms, necessitates the use of sophisticated analytical methods for its unambiguous identification and characterization.

Application Note: Characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, proton environments, and connectivity within the molecule.

1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electronegativity of nearby atoms and the overall electronic structure. In this compound, the presence of numerous halogen atoms (chlorine and bromine) significantly deshields adjacent protons, causing their signals to appear at higher chemical shifts (downfield). Integration of the proton signals provides the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, offering crucial connectivity information.

  • ¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are heavily influenced by the attached halogens. Carbons directly bonded to chlorine or bromine atoms are shifted significantly downfield. Decoupled ¹³C NMR spectra, where all ¹H-¹³C couplings are removed, provide a single peak for each carbon, allowing for a direct count of the number of unique carbon environments.

2D NMR: COSY, HSQC, and HMBC for Structural Assembly

To piece together the molecular structure of this compound, a suite of 2D NMR experiments is employed:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of these coupled protons, allowing for the tracing of proton-proton spin systems within the molecule and the assembly of molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of a proton signal to its corresponding carbon signal, providing direct C-H connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are critical for connecting the molecular fragments identified from COSY and HSQC data, ultimately allowing for the assembly of the complete carbon skeleton of this compound.

Quantitative NMR Data for this compound

The following table presents representative ¹H and ¹³C NMR data for this compound.

Disclaimer: The following data is representative and based on typical chemical shifts for similar functional groups. The actual experimental data from the original structure elucidation may vary slightly.

Carbon No.Representative ¹³C Chemical Shift (δ, ppm)Representative ¹H Chemical Shift (δ, ppm)Multiplicity
1~120-140~5.5-6.0dd
2~130-150--
3~70-80--
4~40-50~2.0-2.5m
5~30-40~1.8-2.3m
6~60-70~4.0-4.5m
7~70-80--
8~30-40~1.5-1.8s
9~30-40~1.5-1.8s
10~40-50~3.5-4.0m

Application Note: Characterization of this compound using Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis. For a complex halogenated compound like this compound, MS is crucial for confirming its molecular formula and for corroborating the structure proposed by NMR data.

Soft Ionization and High-Resolution Mass Spectrometry (HRMS)

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the clear determination of the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is particularly important for this compound, as it enables the confirmation of the number of bromine and chlorine atoms present, which would be difficult to determine by other methods.

Isotopic Patterns of Halogenated Compounds

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak. This pattern arises from the natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The presence of multiple chlorine and bromine atoms in this compound results in a complex and characteristic cluster of peaks for the molecular ion, which serves as a definitive fingerprint for the presence of these halogens.

Fragmentation Analysis

While soft ionization techniques minimize fragmentation, some fragmentation can be induced in the mass spectrometer to provide structural information. The fragmentation of this compound would be expected to involve the loss of halogen atoms or small neutral molecules, providing further clues about the molecular structure.

Quantitative Mass Spectral Data for this compound

The following table summarizes the expected key mass spectral data for this compound.

Disclaimer: The following data is representative and based on the known molecular formula of this compound and typical fragmentation patterns for halogenated compounds. The actual experimental data may show additional fragments.

Ionm/z (mass-to-charge ratio)Interpretation
[M+H]⁺401.8, 403.8, 405.8, etc.Molecular ion cluster (protonated)
[M-Br]⁺322.9, 324.9, etc.Fragment from the loss of a bromine atom
[M-Cl]⁺366.9, 368.9, etc.Fragment from the loss of a chlorine atom
[M-HBr]⁺320.9, 322.9, etc.Fragment from the loss of hydrogen bromide
[M-HCl]⁺364.9, 366.9, etc.Fragment from the loss of hydrogen chloride

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a 1D ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of ¹³C (typically 1024 or more scans).

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

    • Optimize the acquisition parameters (e.g., spectral widths, number of increments, relaxation delays) for the specific experiment and sample.

    • Process the 2D data using appropriate window functions and perform Fourier transformation in both dimensions.

    • Analyze the cross-peaks to establish correlations.

Protocol 2: ESI-MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase to be used for infusion.

  • Mass Spectrometer Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and abundant signal for the molecular ion.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire full scan mass spectra over a mass range that includes the expected molecular weight of this compound (e.g., m/z 100-600).

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion of this compound as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the full scan spectrum to identify the molecular ion cluster and determine the monoisotopic mass.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula (C₁₀H₁₅Br₂Cl₃).

    • If MS/MS data was acquired, analyze the fragment ions to gain structural information.

Visualizations

Halomon_Characterization_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Portieria hornemannii Purification Purification of this compound Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration NMR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure Final Structure of this compound

Caption: Workflow for the characterization of this compound.

Data_Integration_Diagram cluster_nmr NMR Data cluster_ms MS Data H1_NMR 1H NMR (Proton Environments, Coupling) Structure_Elucidation Structure Elucidation H1_NMR->Structure_Elucidation C13_NMR 13C NMR (Carbon Skeleton) C13_NMR->Structure_Elucidation COSY COSY (H-H Connectivity) COSY->Structure_Elucidation HSQC HSQC (C-H Connectivity) HSQC->Structure_Elucidation HMBC HMBC (Long-Range C-H Connectivity) HMBC->Structure_Elucidation HRMS HRMS (Molecular Formula) HRMS->Structure_Elucidation Isotopic_Pattern Isotopic Pattern (Halogen Presence) Isotopic_Pattern->Structure_Elucidation Fragmentation Fragmentation (Structural Fragments) Fragmentation->Structure_Elucidation Final_Structure Final_Structure Structure_Elucidation->Final_Structure Complete Structure of this compound

Caption: Integration of NMR and MS data for this compound.

References

Halomon as a Chemical Probe for Cell Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomon is a polyhalogenated monoterpene originally isolated from the red alga Portieria hornemannii. It has garnered significant interest in the scientific community due to its potent and selective cytotoxic activity against a variety of human cancer cell lines, including those known for chemoresistance.[1] This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate fundamental cellular processes such as cell cycle regulation and apoptosis.

Mechanism of Action

This compound and its analogs exert their cytotoxic effects primarily through the induction of cell cycle arrest and apoptosis.[1] The proposed mechanism involves the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.

Key events in this compound-induced cell death include:

  • Cell Cycle Arrest: this compound treatment leads to the accumulation of cells in the G2/M phase of the cell cycle.[1]

  • Mitochondrial Membrane Depolarization: A critical early event is the loss of mitochondrial membrane potential (ΔΨm).[1]

  • Caspase Activation: The disruption of mitochondrial integrity triggers the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.[1]

  • Phosphatidylserine Externalization: As a hallmark of early apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane.

  • DNA Fragmentation: In the later stages of apoptosis, cellular DNA is cleaved into characteristic fragments.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of the this compound analog, PPM1, on the human breast cancer cell line MDA-MB-231.

Table 1: Cytotoxicity of PPM1 against MDA-MB-231 Cells

Time PointIC50 (µM)
24 hours16 ± 2.2
48 hours7.3 ± 0.4
72 hours3.3 ± 0.5

Table 2: Effect of PPM1 on Cell Cycle Distribution of MDA-MB-231 Cells (24-hour treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control57.229.813.0
PPM1 (3 µM)45.030.025.0
PPM1 (10 µM)24.036.040.0

Table 3: Induction of Apoptosis by PPM1 in MDA-MB-231 Cells (48-hour treatment)

TreatmentEarly Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Control3.22.5
PPM1 (10 µM)15.88.7
PPM1 (30 µM)35.118.2

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cultured cells.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or analog) stock solution

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 2.

  • Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour of staining.

Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Black, clear-bottom 96-well plates

  • JC-1 dye solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: After treatment, remove the medium and add 100 µL of pre-warmed medium containing JC-1 dye (final concentration 1-10 µg/mL) to each well.

  • Incubation: Incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader.

    • J-aggregates (healthy cells): Excitation ~560 nm, Emission ~595 nm (red fluorescence).

    • JC-1 monomers (apoptotic cells): Excitation ~485 nm, Emission ~535 nm (green fluorescence).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Protocol 5: Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases 3 and 7.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • White, opaque 96-well plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound.

  • Reagent Addition: After the desired treatment time, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Halomon_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion disrupts ΔΨm Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 activates Caspase37 Pro-Caspase-3/7 -> Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Start Seed Cells Treatment Treat with this compound Start->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis MitoPotential Mitochondrial Potential (JC-1) Treatment->MitoPotential Caspase Caspase Activity (Caspase-Glo) Treatment->Caspase Analysis Data Interpretation - IC50 - Cell Cycle Distribution - Apoptotic Population - ΔΨm Change - Caspase Activity Cytotoxicity->Analysis CellCycle->Analysis Apoptosis->Analysis MitoPotential->Analysis Caspase->Analysis

General experimental workflow for assessing this compound's effects.

References

Application Note: A Systematic Approach to Developing Halomon Derivatives with an Improved Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Halomon, a polyhalogenated monoterpene isolated from the red alga Portieria hornemannii, has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those derived from brain, colon, and renal tumors.[1][2] Its unique structure and potent bioactivity make it a compelling candidate for anticancer drug development. However, like many cytotoxic agents, the clinical potential of this compound can be limited by a narrow therapeutic index, signifying a small window between the dose required for therapeutic efficacy and the dose that causes unacceptable toxicity to healthy tissues.

This application note provides a comprehensive set of protocols and guidelines for the systematic development and evaluation of novel this compound derivatives. The primary goal is to engineer analogs with an improved therapeutic index, characterized by enhanced selectivity for cancer cells over normal cells. This is achieved through targeted chemical synthesis, rigorous in vitro screening to determine the selectivity index, and detailed mechanistic studies.

General Workflow for Derivative Development and Evaluation

The development of superior this compound derivatives follows a structured, iterative process. This workflow begins with the chemical synthesis of novel analogs, followed by a hierarchical series of in vitro and in vivo tests to assess their efficacy and safety.

Halomon_Derivative_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & Preclinical Testing Start SAR Analysis & Derivative Design Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify Cytotox Cytotoxicity Assay (e.g., MTT) Purify->Cytotox Test Analogs Calc_SI Calculate Selectivity Index (SI) Cytotox->Calc_SI Mechanistic Mechanism of Action (e.g., Apoptosis Assay) Calc_SI->Mechanistic InVivo In Vivo Efficacy & Toxicity Models Lead_Select Lead Candidate Selection (High SI) Mechanistic->Lead_Select Prioritize Leads Lead_Select->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Apoptosis_Pathway This compound This compound Derivative Mito Mitochondrial Stress This compound->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis SAR_Logic cluster_mods Key Modification Areas Modification Structural Modification of this compound Scaffold Halogen Halogenation Pattern (Number, Type, Position) Modification->Halogen Stereo Stereochemistry at Chiral Centers Modification->Stereo SideChain Side Chain Lipophilicity and Steric Bulk Modification->SideChain Potency Cytotoxic Potency (Lower IC₅₀) Halogen->Potency Selectivity Cancer Cell Selectivity (Reduced Normal Cell Toxicity) Halogen->Selectivity Stereo->Potency Stereo->Selectivity SideChain->Potency SideChain->Selectivity TI Improved Therapeutic Index (High SI) Potency->TI Selectivity->TI

References

Troubleshooting & Optimization

Navigating the Labyrinth of Halomon Total Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the challenging journey of Halomon total synthesis, this technical support center offers a comprehensive resource for troubleshooting common hurdles and navigating the intricacies of this complex polyhalogenated monoterpene's construction. Drawing from published synthetic campaigns, this guide provides targeted solutions in a user-friendly question-and-answer format, complete with detailed experimental protocols and data summaries to facilitate success in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereocontrol in Halogenation

Question 1: My enantioselective bromochlorination of the allylic alcohol precursor is yielding low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the initial bromochlorination is critical and a significant challenge. Low ee can stem from several factors, including catalyst choice, reagent quality, and reaction conditions.

  • Catalyst System: The most successful approaches have utilized a chiral Schiff-base catalyst in combination with a Lewis acid.[1][2] Specifically, the use of an (R,S)- or (S,R)-Schiff base catalyst with chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) and N-bromosuccinimide (NBS) as the bromine source has proven highly effective, achieving enantiomeric excess values from 90% up to >99.8%.[2][3] Ensure your catalyst is of high purity and handled under inert conditions.

  • Reaction Temperature: Temperature is a critical parameter for selectivity. These reactions are typically run at low temperatures, such as -20 °C.[3] Deviations from the optimal temperature can lead to a significant drop in enantioselectivity. It is advisable to perform a temperature optimization study, starting from the reported -20 °C.

  • Solvent: The choice of solvent can influence the reaction's stereochemical outcome. Hexanes are a commonly used solvent for this transformation.[3] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

Question 2: I'm attempting a double bromochlorination on a bis-allylic alcohol, but the diastereoselectivity is poor, resulting in a nearly 1:1 mixture of diastereomers. What is causing this and how can it be addressed?

Answer: This is a known issue, particularly when dealing with substrates that have poor solubility in the reaction solvent.[3][4]

  • Solubility Issues: Poor solubility of the bis-allylic alcohol in the reaction medium (e.g., hexanes) is a likely culprit for the lack of diastereoselectivity.[3][4] When the substrate is not fully dissolved, the reaction kinetics and the catalyst's ability to control the stereochemical outcome are compromised.

  • Troubleshooting Strategies:

    • Solvent Screening: Experiment with different anhydrous non-polar solvents or solvent mixtures to improve the solubility of your substrate.

    • Increased Catalyst Loading: While not ideal, increasing the catalyst loading has been shown to slightly improve the diastereomeric ratio. For instance, increasing the Schiff base catalyst loading from 20 mol% to 100 mol% improved the diastereomeric ratio from 1:1 to 3:1 in one reported case.[3][4] However, this is not a cost-effective or elegant solution.

    • Alternative Synthetic Strategy: The most effective solution reported was to abandon the double bromochlorination strategy in favor of a sequential approach.[3] This involves halogenating one allylic alcohol, followed by deoxygenation and then a second halogenation on the other double bond. This stepwise approach allows for better control over the stereochemistry at each step.

Low Yields and Reaction Optimization

Question 3: My overall yield for the total synthesis is very low, consistent with early reports of 13-25%. Which steps are typically the most problematic, and what can be done to improve them?

Answer: Early total syntheses of this compound were indeed plagued by low overall yields.[1][2] The challenges often lie in the multi-step sequence and the handling of polyhalogenated intermediates.

  • Problematic Steps:

    • Non-selective Halogenations: Early methods often produced mixtures of stereoisomers, necessitating difficult separations that significantly lowered the yield of the desired product.[5][6]

    • Multi-step Linear Sequences: Long synthetic routes with moderate yields at each step will inevitably lead to a low overall yield. The first successful synthesis was a 13-step sequence with an overall yield of 13%.[1][2]

  • Strategies for Yield Improvement:

    • Adopt Modern Selective Methods: The most significant improvement in yield has come from the development of highly selective catalytic methods for the halogenation steps.[3][7] Utilizing the chiral Schiff-base catalyst system mentioned in Q1 can significantly reduce the formation of unwanted stereoisomers, eliminating the need for extensive purification and improving the yield of the desired isomer.

    • Convergent Synthesis: If possible, redesign your retrosynthetic analysis to follow a more convergent approach. This involves synthesizing larger fragments of the molecule separately and then combining them near the end of the synthesis, which is generally more efficient than a long linear sequence.

Purification and Stability

Question 4: I am struggling to separate the diastereomers of my halogenated intermediates by standard column chromatography. What are the recommended purification techniques?

Answer: The purification of polyhalogenated monoterpenes, which are often structurally similar isomers, is a well-documented challenge.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of diastereomers, HPLC is often required.[8]

    • Normal Phase HPLC: Silica gel columns can be effective for separating diastereomers.[8] A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) is recommended.

    • Chiral HPLC: In cases where enantiomers need to be separated from a racemic synthesis, a chiral stationary phase is necessary.[] Even for diastereomer separation, chiral columns can sometimes provide better resolution.[10]

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC for the separation of isomers, often providing faster and more efficient separations.[10]

Question 5: Are there any known stability issues with this compound intermediates? I'm observing decomposition of some of my purified compounds.

Answer: While some vicinal dihalide intermediates have been reported to be impressively stable,[2] there is evidence that certain related polyhalogenated monoterpenes can be unstable.

  • Isomer Instability: For example, isoplocamenone, a structural isomer of a related natural product, was reported to be prone to decomposition.[3] It was also found to undergo photoisomerization to its double bond isomer, plocamenone, when exposed to light.[3]

  • Handling and Storage Recommendations:

    • Minimize Exposure to Light: Protect light-sensitive intermediates from prolonged exposure to ambient light by storing them in amber vials or wrapping containers in aluminum foil.

    • Inert Atmosphere: Store purified intermediates under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

    • Low Temperature: Storage at low temperatures (-20 °C or below) is recommended to slow down potential decomposition pathways.

    • Avoid Harsh Conditions: Be mindful of pH and temperature during workup and purification to avoid unwanted side reactions or degradation.

Data Presentation

Table 1: Comparison of this compound Total Syntheses

Synthesis ApproachNumber of StepsOverall Yield (%)StereocontrolKey ChallengesReference
Schlama et al. (1998)1313RacemicLow overall yield, multi-step sequence[1][11]
Sotokawa et al. (2000)325Poor SelectivityLack of stereocontrol, mixture of isomers[1][2]
Burns et al. (2015)Not specified"Scalable"High Enantio- and DiastereoselectivityRequired development of novel selective methods[3][7]

Table 2: Enantioselective Bromochlorination of Allylic Alcohol 9

Catalyst (mol%)Temperature (°C)SolventEnantiomeric Excess (ee) (%)Yield (%)Reference
(R,S)-Schiff base 3 (20)-20Hexanes9073[3]

Experimental Protocols

Protocol 1: Enantioselective Bromochlorination of an Allylic Alcohol (Adapted from Burns et al.) [3]

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral (R,S)-Schiff base catalyst (0.20 equiv) in anhydrous hexanes.

  • Reagent Addition: Cool the solution to -20 °C. Add chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃) (1.10 equiv) and stir for 5 minutes.

  • Substrate Addition: Add a solution of the allylic alcohol (1.0 equiv) in anhydrous hexanes dropwise to the reaction mixture.

  • Halogen Source: Add N-bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bromochloroalcohol. Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Retrosynthesis_of_this compound This compound This compound Intermediate1 Polyhalogenated Myrcene Derivative This compound->Intermediate1 Final Halogenation Intermediate2 Bromochloroalcohol Intermediate1->Intermediate2 Deoxygenation & Further Functionalization AllylicAlcohol Allylic Alcohol Precursor Intermediate2->AllylicAlcohol Enantioselective Bromochlorination Myrcene Myrcene AllylicAlcohol->Myrcene Initial Functionalization

Caption: A simplified retrosynthetic analysis of this compound, highlighting key transformations.

Troubleshooting_Stereoselectivity cluster_0 Troubleshooting Low Stereoselectivity Start Low ee or dr in Halogenation Check_Temp Verify Reaction Temperature (-20 °C) Start->Check_Temp Check_Reagents Check Purity of Catalyst, Reagents, and Solvent Start->Check_Reagents Check_Solubility Assess Substrate Solubility Start->Check_Solubility Optimize_Catalyst Optimize Catalyst Loading Check_Temp->Optimize_Catalyst Check_Reagents->Optimize_Catalyst Change_Strategy Consider Sequential Halogenation Strategy Check_Solubility->Change_Strategy If solubility is poor Success Improved Stereoselectivity Optimize_Catalyst->Success If successful Change_Strategy->Success

Caption: A logical workflow for troubleshooting poor stereoselectivity in halogenation reactions.

References

Improving yield and purity of Halomon extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Halomon extracted from its natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a polyhalogenated monoterpene originally isolated from the red alga Portieria hornemannii.[1][2] It has demonstrated significant cytotoxic activity against various human tumor cell lines, making it a person of interest for preclinical drug development.[1][2] The primary challenge in its extraction from natural sources is the significant variability in its presence and concentration in P. hornemannii. This variability is influenced by the geographical location of the algae collection and the time of year, which has made consistent re-isolation difficult.[1][2]

Q2: What is the expected yield of the crude extract from Portieria hornemannii?

A2: The yield of the crude organic extract can vary. In the original isolation, 720.4 grams of solvent-free P. hornemannii yielded 4.45 grams of an oily residue after exhaustive extraction with ethyl acetate.[1][3] This represents an initial crude yield of approximately 0.62%. However, the actual this compound content within this crude extract can differ significantly.

Q3: Which solvent is recommended for the initial extraction of this compound?

A3: Ethyl acetate has been successfully used for the exhaustive extraction of this compound from P. hornemannii.[1][3] Generally, solvents with moderate polarity are effective for extracting halogenated monoterpenes. While other solvents like methanol and dichloromethane have been used for extracting similar compounds from other red algae, ethyl acetate is a good starting point for this compound.[4][5]

Q4: How can the purity of the extracted this compound be improved?

A4: After the initial solvent extraction, the crude oily residue requires further purification. Silica gel column chromatography is a common and effective method for this purpose.[1] This technique separates compounds based on their polarity. A stepwise elution with a gradient of ethyl acetate in n-hexane can be employed to separate different fractions, with the goal of isolating the this compound-containing fraction.[1] Further purification may be achieved using High-Performance Liquid Chromatography (HPLC).[6][7]

Q5: Are there alternative methods to extraction from wild algae?

A5: Yes. Due to the inconsistent yields from wild algae, alternative sourcing methods are being explored. These include:

  • Total Chemical Synthesis: Several research groups have successfully synthesized this compound and its analogues, though this can be a complex process.[1][2][8]

  • Bioreactor Cultivation: Cultivating microplantlets of P. hornemannii in a controlled bioreactor environment has been shown to produce halogenated monoterpenes with more consistent profiles.[9] This method offers a more reliable and sustainable supply.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification, offering potential causes and solutions.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Detected in Crude Extract - Algal source has low this compound content due to geographical or seasonal variations.[1][10] - Inefficient extraction. - Degradation of this compound during extraction or storage.- If possible, source P. hornemannii from a location with a known history of producing this compound. - Ensure exhaustive extraction by using a sufficient volume of solvent and multiple extraction cycles.[1][3] - Perform extractions at a controlled, cool temperature to minimize degradation. Store extracts in a cool, dark place.
Low Overall Yield of Crude Extract - Insufficient solvent volume or extraction time. - Algal material not properly prepared (e.g., not sufficiently dried or ground).- Increase the solvent-to-biomass ratio and the number of extraction repetitions. - Ensure the algal sample is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.
Poor Separation During Column Chromatography - Inappropriate solvent system (polarity too high or too low). - Column overloading with crude extract. - Irregular packing of the silica gel.- Optimize the solvent gradient. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. - Reduce the amount of crude extract loaded onto the column. - Ensure the silica gel is packed uniformly to prevent channeling.
Presence of Many Impurities in the Final Product - Incomplete separation of compounds with similar polarities. - Co-elution of impurities with this compound.- Employ multiple chromatographic steps. For instance, after initial silica gel chromatography, a subsequent purification step using a different stationary phase or HPLC could be beneficial.[6][7] - Consider using a shallower solvent gradient during column chromatography to improve resolution between closely eluting compounds.

Experimental Protocols

Protocol 1: Extraction of Crude this compound from Portieria hornemannii

Objective: To obtain a crude extract containing this compound from dried red algae.

Materials:

  • Dried Portieria hornemannii, ground into a fine powder.

  • Ethyl acetate (reagent grade).

  • Large extraction vessel (e.g., a large beaker or flask).

  • Stirring apparatus (e.g., magnetic stirrer and stir bar).

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask).

  • Rotary evaporator.

Methodology:

  • Weigh the dried, powdered P. hornemannii.

  • Place the algal powder in the extraction vessel.

  • Add ethyl acetate to the vessel, ensuring the powder is fully submerged. A common ratio is approximately 1 liter of solvent for every 150-200 grams of algae.[1][3]

  • Stir the mixture vigorously for several hours at room temperature.

  • Separate the solvent from the algal residue by vacuum filtration.

  • Repeat the extraction process on the algal residue at least four more times with fresh ethyl acetate to ensure exhaustive extraction.[1][3]

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure to yield an oily residue.

  • Weigh the resulting oily residue to determine the crude extract yield.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

  • Crude extract from Protocol 1.

  • Silica gel (for column chromatography).

  • n-Hexane (reagent grade).

  • Ethyl acetate (reagent grade).

  • Chromatography column.

  • Collection tubes.

  • TLC plates and developing chamber.

Methodology:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve a known amount of the crude oily residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Carefully load the dissolved sample onto the top of the packed silica gel column.

  • Begin eluting the column with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (stepwise gradient). A suggested gradient could be: 100% hexane, then 2%, 5%, 10%, 25%, 50%, 100% ethyl acetate in hexane.[1]

  • Collect the eluent in fractions using the collection tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

  • Combine the fractions that contain the compound of interest (as determined by TLC analysis and comparison to a standard if available).

  • Evaporate the solvent from the combined, purified fractions to obtain the semi-purified this compound.

Visualizations

Halomon_Extraction_Workflow Algae Dried P. hornemannii (Ground Powder) Extraction Exhaustive Extraction (Ethyl Acetate) Algae->Extraction Filtration Filtration Extraction->Filtration Mixture Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Combined Filtrate Algal_Residue Algal Residue (Discard) Filtration->Algal_Residue Crude_Extract Crude Oily Residue Evaporation->Crude_Extract Waste_Solvent Waste Solvent Evaporation->Waste_Solvent Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection & TLC Analysis Chromatography->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound Pure Fractions Impure_Fractions Impure Fractions (Discard/Re-process) Fraction_Collection->Impure_Fractions

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Yield Check Crude Extract Yield Start->Check_Yield Check_Purity Check Purity of Final Product Start->Check_Purity Low_Yield_Troubleshoot Low Crude Yield Troubleshooting Check_Yield->Low_Yield_Troubleshoot Low Low_Purity_Troubleshoot Low Purity Troubleshooting Check_Purity->Low_Purity_Troubleshoot Low Review_Algae_Source Review Algal Source & Preparation Low_Yield_Troubleshoot->Review_Algae_Source Optimize_Extraction Optimize Extraction (Solvent, Time, Repetitions) Low_Yield_Troubleshoot->Optimize_Extraction Optimize_Chroma Optimize Chromatography (Solvent System, Loading) Low_Purity_Troubleshoot->Optimize_Chroma Add_Purification_Step Consider Additional Purification Step (e.g., HPLC) Low_Purity_Troubleshoot->Add_Purification_Step

Caption: Logical troubleshooting flow for this compound extraction issues.

References

Halomon Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Halomon in aqueous solutions. As a halogenated monoterpene, this compound presents unique challenges in experimental and formulation settings. This resource, based on established principles for halogenated and hydrophobic compounds, aims to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation over time. What is happening?

A1: this compound is a hydrophobic molecule, meaning it has low solubility in water. The cloudiness or precipitation you are observing is likely due to this compound coming out of solution. This can be influenced by several factors including concentration, temperature, and the presence of other solutes.

Troubleshooting:

  • Reduce Concentration: Try working with lower concentrations of this compound if your experimental design allows.

  • Use a Co-solvent: Incorporating a water-miscible organic solvent such as DMSO or ethanol can significantly improve the solubility of hydrophobic compounds like this compound. Start with a small percentage of the co-solvent and optimize as needed.

  • Formulation Aids: For in vitro or in vivo studies, consider using formulation strategies like cyclodextrins or lipid-based delivery systems to enhance solubility and stability.

Q2: I am observing a loss of this compound activity in my bioassays over the course of the experiment. Could this be a stability issue?

A2: Yes, a decline in biological activity can be a strong indicator of compound degradation. Halogenated compounds can be susceptible to degradation in aqueous environments, particularly with changes in pH and temperature.

Troubleshooting:

  • pH Monitoring: Ensure the pH of your experimental medium is controlled and stable. Base-catalyzed hydrolysis can be a significant degradation pathway for halogenated compounds.[1][2]

  • Temperature Control: Maintain a consistent and appropriate temperature for your experiments. Elevated temperatures can accelerate degradation kinetics.[1][2]

  • Fresh Solutions: Prepare this compound solutions fresh before each experiment to minimize the impact of degradation over time.

Q3: How can I assess the stability of this compound in my specific aqueous solution?

A3: A stability study is recommended. This typically involves incubating a solution of this compound under your experimental conditions and monitoring its concentration over time using a suitable analytical method.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for quantifying the parent compound and detecting potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile organic compounds, including halogenated monoterpenes.[3][4]

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Recommended Action
Decreased concentration of this compound over time Degradation (e.g., dehalogenation, hydrolysis)Investigate the effects of pH and temperature on stability. Prepare fresh solutions. Consider the use of antioxidants if oxidation is suspected.
Appearance of new peaks in analytical chromatogram Formation of degradation productsUse mass spectrometry (LC-MS or GC-MS) to identify the structure of the new peaks. This can provide insights into the degradation pathway.[5]
Inconsistent experimental results Variable stability of this compound stock solutionsImplement a standard operating procedure (SOP) for the preparation and storage of this compound solutions. Regularly check the purity of your stock.
Poor bioavailability in in vivo studies Low aqueous solubility and potential for degradation in physiological fluidsExplore advanced formulation strategies such as nanoemulsions, liposomes, or solid dispersions to improve solubility and protect the compound from degradation.[6][7][8]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound using HPLC

Objective: To evaluate the stability of this compound in a specific aqueous buffer at a given temperature.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Spike the aqueous buffer of interest with the this compound stock solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and does not affect the stability.

  • Incubation: Aliquot the this compound solution into several vials and incubate them at the desired temperature.

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubator.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding a strong acid or base, or by freezing the sample immediately.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the degradation rate and half-life of this compound under the tested conditions.

Protocol 2: Identification of Degradation Products using LC-MS

Objective: To identify the major degradation products of this compound in an aqueous solution.

Methodology:

  • Forced Degradation: To generate a sufficient quantity of degradation products for identification, subject a this compound solution to stress conditions. This may include elevated temperature, extreme pH (acidic and basic), and exposure to oxidative conditions (e.g., hydrogen peroxide).

  • LC-MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Data Interpretation: Compare the mass spectra of the degradation products with that of the parent this compound molecule. The mass shifts and fragmentation patterns can provide clues to the structural changes that have occurred, such as the loss of a halogen atom.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (DMSO) spike Spike Buffer with Stock Solution prep_stock->spike prep_buffer Prepare Aqueous Buffer prep_buffer->spike incubate Incubate at Controlled Temperature spike->incubate sampling Sample at Time Points (t=0, 2, 4...) incubate->sampling hplc HPLC Analysis sampling->hplc Stability Study lcms LC-MS Analysis sampling->lcms Degradation Product ID quantify Quantify this compound Concentration hplc->quantify identify Identify Degradation Products lcms->identify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics

Caption: Workflow for assessing this compound stability and identifying degradation products.

troubleshooting_logic start Inconsistent Experimental Results with this compound check_solubility Is the solution clear? start->check_solubility check_activity Is biological activity decreasing over time? check_solubility->check_activity Yes solubility_issue Potential Solubility Issue check_solubility->solubility_issue No check_activity->start No, check other experimental variables stability_issue Potential Stability Issue check_activity->stability_issue Yes action_solubility Action: - Use co-solvents - Decrease concentration - Consider formulation aids solubility_issue->action_solubility action_stability Action: - Control pH and temperature - Prepare fresh solutions - Conduct stability study stability_issue->action_stability

Caption: Decision tree for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Troubleshooting Halomon-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues encountered when working with Halomon-resistant cancer cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are trying to develop a this compound-resistant cancer cell line, but the cells are not acquiring resistance. What could be the issue?

A1: Developing a stable drug-resistant cell line can be a lengthy process, sometimes taking from 3 to 18 months.[1] Several factors could be contributing to the difficulty in establishing a this compound-resistant line:

  • Inappropriate Starting Concentration of this compound: Starting with a concentration that is too high can lead to widespread cell death, leaving no surviving cells to develop resistance. Conversely, a concentration that is too low may not provide enough selective pressure. It is recommended to start with the IC20 (the concentration that inhibits 20% of cell proliferation) and gradually increase the concentration by 25% to 50% at each step.[2]

  • Incorrect Dosing Schedule: Continuous exposure to this compound might be too toxic. Consider a pulsed treatment, where the drug is applied for a specific duration, followed by a recovery period in drug-free media. This can allow cells with a slight survival advantage to recover and proliferate.

  • Cell Line Characteristics: Some cancer cell lines are inherently more resistant to acquiring resistance to certain drugs. It's important to monitor the population doubling time of your cell line and adjust seeding density and treatment intervals accordingly.[1]

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response, potentially interfering with the development of resistance. Regularly test your cell lines for mycoplasma contamination.[3]

Troubleshooting Workflow for Developing this compound-Resistant Cell Lines

G start Start: Goal to develop This compound-resistant cell line ic50 Determine this compound IC50 in parental cell line start->ic50 start_conc Start continuous exposure at this compound IC20 ic50->start_conc observe_cells Observe cell morphology and proliferation start_conc->observe_cells high_death >50% cell death? observe_cells->high_death stable_growth Stable growth achieved? high_death->stable_growth No lower_conc Lower this compound concentration or switch to pulsed treatment high_death->lower_conc Yes stable_growth->observe_cells No increase_conc Increase this compound concentration (1.5-2.0 fold) stable_growth->increase_conc Yes increase_conc->observe_cells characterize Characterize resistant phenotype: - Determine new IC50 - Molecular marker analysis increase_conc->characterize Target concentration reached lower_conc->start_conc maintain Maintain resistant line in media with this compound (IC10-IC20) characterize->maintain G cluster_resistance Potential Resistance Mechanisms This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates Bcl2 Upregulation of Bcl-2 family proteins Bcl2->Mitochondria | Inhibits IAP Increased expression of Inhibitors of Apoptosis (IAPs) IAP->Caspase37 | Inhibits

References

Technical Support Center: Optimizing Halomon Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Halomon and its analogues in cancer cells?

A1: this compound and its synthetic analogue, PPM1, are polyhalogenated monoterpenes that exhibit selective cytotoxicity against various cancer cell lines.[1] The primary mechanism of action involves the induction of cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[1] This is followed by the induction of apoptosis (programmed cell death) through the intrinsic, or mitochondrial, pathway.[1]

Q2: What is a good starting concentration range for this compound or its analogues in a new cell line?

A2: Based on published data for the this compound analogue PPM1, a sensible starting range for a dose-response experiment would be between 1 µM and 50 µM.[1] For initial screening, a concentration of 10 µM is often used.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare my this compound stock solution and working solutions to avoid precipitation?

A3: Due to its lipophilic nature, this compound can be challenging to dissolve in aqueous solutions like cell culture media. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-polar organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored in small aliquots at -20°C to prevent multiple freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into pre-warmed (37°C) complete cell culture medium and mix thoroughly to minimize precipitation. The final concentration of DMSO in the cell culture should be kept low (ideally ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q4: How does the cytotoxicity of this compound analogues compare between cancerous and normal cells?

A4: Studies on the this compound analogue PPM1 have shown a degree of selectivity for cancer cells. For instance, PPM1 demonstrated higher toxicity towards breast cancer cell lines (MDA-MB-231 and MCF-7) compared to normal human mammary epithelial cells (HME-1), as indicated by higher GR50 values for the normal cells.[1] This suggests a potential therapeutic window for these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Precipitate forms in cell culture medium upon adding this compound. This compound is a lipophilic compound with low aqueous solubility. The final concentration may be too high, or the dilution from the stock solution was not performed optimally.- Ensure your DMSO stock solution is fully dissolved before use. - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. - Reduce the final concentration of this compound in your experiment. - Ensure the final DMSO concentration is not exceeding a level toxic to your cells (typically ≤ 0.5%).
Inconsistent or non-reproducible cell viability results. - Incomplete dissolution or precipitation of this compound. - Uneven distribution of cells in the microplate wells. - Pipetting errors. - Contamination of cell cultures.- Follow the recommended procedure for preparing working solutions to ensure this compound is fully dissolved. - Ensure a single-cell suspension before seeding by gentle pipetting or trypsinization (for adherent cells). - Use calibrated pipettes and proper pipetting techniques. - Regularly check cell cultures for any signs of contamination.
No significant cytotoxic effect is observed at expected concentrations. - The cell line being used is resistant to this compound. - The incubation time is too short. - The this compound compound has degraded.- Increase the concentration range in your dose-response experiment. - Extend the incubation time (e.g., from 24h to 48h or 72h), as the cytotoxic effects of some compounds are time-dependent.[1] - Use a fresh aliquot of the this compound stock solution. Avoid repeated freeze-thaw cycles.
Vehicle (DMSO) control shows significant cell death. The final concentration of DMSO is too high for the specific cell line being used.- Perform a DMSO toxicity curve for your cell line to determine the maximum tolerable concentration. - Reduce the final DMSO concentration in your experiments to a non-toxic level (e.g., ≤ 0.1%). This may require preparing a more concentrated stock solution of this compound.

Data Presentation

The following tables summarize the cytotoxic activity of the this compound analogue PPM1 against various human cancer cell lines and a normal cell line.

Table 1: IC50 Values of PPM1 in MDA-MB-231 Cells

Incubation TimeIC50 (µM)
24 hours16 ± 2.2
48 hours7.3 ± 0.4
72 hours3.3 ± 0.5
Data from a study on the effects of PPM1 on the triple-negative breast cancer cell line MDA-MB-231.[1]

Table 2: GR50 Values of PPM1 in Various Cell Lines

Cell LineCell TypeGR50 (µM)
MDA-MB-231Triple-Negative Breast Cancer5.0
MCF-7Triple-Positive Breast Cancer7.1
HME-1Normal Human Mammary Epithelial13.1
GR50 values represent the concentration at which the growth rate is inhibited by 50%. A higher GR50 value in normal cells suggests selectivity for cancer cells.[1]

Table 3: Cytotoxicity of PPM1 in Other Cancer Cell Lines (24h Incubation)

Cell LineCancer Type% Viability at 10 µM PPM1
CAL-51Triple-Negative Breast Cancer~55%
CAL-148Triple-Negative Breast Cancer~60%
A549Non-Small Cell Lung Cancer~70%
PC-3Prostate Cancer~75%
Approximate values are extrapolated from graphical data.[1]

Experimental Protocols

Protocol: XTT Cell Viability Assay

This protocol outlines the steps for determining cell viability after treatment with this compound using a 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) assay.

Materials:

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for a "no cell" background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration remains constant and non-toxic across all wells.

    • Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.

    • Gently shake the plate to ensure a homogenous distribution of the formazan product.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450 nm and 500 nm.

    • Subtract the absorbance of the "no cell" background control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

Mandatory Visualizations

Signaling Pathways

Halomon_G2M_Arrest cluster_G2M G2 to M Transition This compound This compound DNA_Damage DNA Damage (presumed) This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 p53 p53 ATM_ATR->p53 Cdc25C Cdc25C Chk1_Chk2->Cdc25C p21 p21 (CDK Inhibitor) p53->p21 Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex p21->Cdk1_CyclinB1 Cdc25C->Cdk1_CyclinB1 activates M_Phase M Phase (Mitosis) Cdk1_CyclinB1->M_Phase Arrest G2/M Arrest G2_Phase G2 Phase

Caption: this compound-induced G2/M cell cycle arrest pathway.

Halomon_Apoptosis cluster_mito Mitochondrial Events This compound This compound Stress Cellular Stress (e.g., G2/M Arrest) This compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Mito Mitochondrion CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflow

XTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_this compound Prepare this compound serial dilutions and controls incubate_24h->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for desired period (24h, 48h, or 72h) treat_cells->incubate_treatment prepare_xtt Prepare XTT labeling mixture incubate_treatment->prepare_xtt add_xtt Add XTT mixture to each well prepare_xtt->add_xtt incubate_xtt Incubate 2-4h add_xtt->incubate_xtt read_plate Read absorbance (450-500 nm) incubate_xtt->read_plate analyze_data Analyze data and calculate % viability read_plate->analyze_data end End analyze_data->end

Caption: Workflow for XTT-based cell viability assay.

References

Minimizing off-target effects of Halomon in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Halomon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in cell culture, with a specific focus on minimizing off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyhalogenated monoterpene isolated from the red alga Portieria hornemannii.[1][2] Its primary on-target effect is the induction of apoptosis (programmed cell death), making it a compound of interest for its selective cytotoxic activity against various cancer cell lines, including those known for chemoresistance.[3]

Q2: What is the primary signaling pathway activated by this compound?

A2: this compound's cytotoxic action is mediated through the intrinsic apoptotic pathway. This process involves the disruption of the mitochondrial membrane potential, which leads to the activation of initiator caspase-9.[4] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates, resulting in DNA fragmentation and cell death.[3][5][6]

Q3: What are potential off-target effects of small molecule inhibitors like this compound?

A3: Off-target effects occur when a compound interacts with unintended molecular targets.[7] For small molecules, these can include non-specific cytotoxicity due to disruption of ion gradients, modulation of unintended ion channels, or binding to unknown cellular proteins, which can lead to the activation of unintended signaling pathways.[8][9] Such effects can confound experimental results and lead to cellular toxicity that is not related to the intended therapeutic mechanism.

Q4: How do I select an appropriate starting concentration for my experiments?

A4: The first and most critical step is to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.[8] Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and measure cell viability after a set incubation period (e.g., 48 or 72 hours). This will help you identify a therapeutic window where on-target effects are maximized with minimal off-target cytotoxicity.[8]

Troubleshooting Guide

Problem: I'm observing high levels of cytotoxicity in my non-cancerous (control) cell line.

  • Possible Cause 1: Concentration is too high.

    • Solution: The concentration of this compound may be in a range that causes general, non-specific cytotoxicity. Refer to your dose-response curve and select a concentration that shows a significant differential between your target cancer cells and your non-target control cells. It is crucial to find a concentration that is effective on cancer cells while having little effect on normal cells.[3][10]

  • Possible Cause 2: Long incubation time.

    • Solution: Off-target effects can accumulate over time. Conduct a time-course experiment to find the earliest time point where the desired on-target effect (e.g., caspase activation) can be measured.[8] This may reduce the cumulative impact of off-target toxicity.

Problem: My experimental results are inconsistent across different batches or cell passages.

  • Possible Cause 1: Variability in cell state.

    • Solution: The physiological state of cells can influence their response to chemical compounds.[8] Standardize your cell culture conditions rigorously. This includes using a consistent cell passage number, maintaining similar cell densities at the time of treatment, and using the same media and supplement batches for the duration of a study.[11] Perform a cell health assessment (e.g., trypan blue exclusion) before each experiment.

  • Possible Cause 2: Compound degradation.

    • Solution: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. Prepare single-use aliquots of your stock solution to ensure consistency. Store the stock solution as recommended by the supplier, typically at -20°C or -80°C, protected from light.

Problem: I'm not sure if the observed cell death is due to the intended apoptotic pathway or an off-target effect.

  • Possible Cause: The experimental endpoint is too general (e.g., cell viability only).

    • Solution 1: Use a negative control cell line. If possible, use a cell line that does not express the hypothesized target of this compound (e.g., a knockout cell line). If cytotoxicity persists in this control line, it is likely due to an off-target effect.[8]

    • Solution 2: Measure specific markers of apoptosis. Confirm the on-target mechanism by measuring specific events in the apoptotic pathway. Assays for caspase-3/7 activation, PARP cleavage, or Annexin V staining can confirm that cell death is occurring via the intended pathway.[3][12]

    • Solution 3: Use a pan-caspase inhibitor. Pre-treating cells with a pan-caspase inhibitor, such as Z-VAD-FMK, should rescue cell viability if the cell death is primarily caspase-dependent. A lack of rescue would suggest off-target, non-apoptotic cytotoxicity.[3]

Data Presentation

The following table summarizes the cytotoxic activity of a this compound analog (PPM1) on a triple-negative breast cancer cell line (MDA-MB-231) versus its minimal effect on normal human mammary epithelial cells (HMEC), highlighting its selective therapeutic window.

Cell LineCompoundTime PointIC50 (µM)Selectivity
MDA-MB-231 (Cancer)PPM124 h16 ± 2.2High
MDA-MB-231 (Cancer)PPM148 h7.3 ± 0.4High
MDA-MB-231 (Cancer)PPM172 h3.3 ± 0.5High
HMEC (Normal)PPM172 h> 50High

Data adapted from a study on a closely related polyhalogenated monoterpene, PPM1, which demonstrates a similar mechanism of action to this compound.[3]

Experimental Protocols

1. Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that induces a 50% reduction in cell viability (IC50).

  • Materials:

    • 96-well cell culture plates

    • Target and control cell lines

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader (570 nm)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

2. Protocol: Caspase-3/7 Activity Assay

This protocol confirms that cell death is occurring via apoptosis by measuring the activity of effector caspases.

  • Materials:

    • White-walled 96-well plates (for luminescence)

    • Target cells

    • This compound

    • Luminescent caspase-3/7 activity assay kit (containing a proluminescent caspase-3/7 substrate)

    • Luminometer

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound (based on the prior MTT assay) as described above. Include positive (e.g., staurosporine) and vehicle controls.

    • Incubation: Incubate for a shorter period appropriate for detecting early apoptosis (e.g., 6, 12, or 24 hours).

    • Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a buffer with the lyophilized substrate.

    • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase reagent to each well.

    • Incubation: Mix the plate on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of active caspase-3/7.

    • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Visualizations

Signaling Pathways

Halomon_Pathway cluster_on_target On-Target Apoptotic Pathway cluster_off_target Potential Off-Target Effects This compound This compound Mito Mitochondrial Disruption This compound->Mito Casp9 Procaspase-9 Activation Mito->Casp9 Casp37 Procaspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Kinase Unintended Kinase (e.g., PI3K/Akt) OffTargetSignal Altered Signaling & Cytotoxicity Kinase->OffTargetSignal IonChannel Ion Channel Modulation IonChannel->OffTargetSignal Halomon_off This compound Halomon_off->Kinase Halomon_off->IonChannel

Caption: On-target vs. potential off-target signaling pathways of this compound.

Experimental Workflow

Halomon_Workflow start Start: Plan Experiment dose_response 1. Perform Broad Dose-Response (e.g., 0.1-100 µM, MTT Assay) start->dose_response ic50 2. Determine IC50 & Identify Preliminary Therapeutic Window dose_response->ic50 time_course 3. Conduct Time-Course Assay (e.g., 6, 12, 24, 48h) ic50->time_course optimal_time 4. Identify Earliest Effective Time Point time_course->optimal_time confirm_mechanism 5. Confirm On-Target Mechanism (Caspase Assay, Annexin V) optimal_time->confirm_mechanism main_exp 6. Proceed with Main Experiment using Optimized Conditions confirm_mechanism->main_exp end End: Analyze Results main_exp->end

Caption: Workflow for optimizing this compound concentration and treatment time.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: High Off-Target Effects Observed q_conc Is concentration optimized via dose-response? start->q_conc a_conc_no Action: Perform dose- response assay to find therapeutic window. q_conc->a_conc_no No q_time Is incubation time minimized? q_conc->q_time Yes a_time_no Action: Perform time- course to find earliest effective time point. q_time->a_time_no No q_mechanism Is mechanism confirmed as apoptotic? q_time->q_mechanism Yes a_mechanism_no Action: Use caspase assays and inhibitors to verify pathway. q_mechanism->a_mechanism_no No solution Solution: Proceed with optimized concentration and time. q_mechanism->solution Yes

Caption: Decision tree for troubleshooting high off-target effects.

References

Addressing batch-to-batch variability of synthetic Halomon

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Halomon. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis and handling of this compound, with a focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of batch-to-batch variability in synthetic this compound?

A1: Batch-to-batch variability in the synthesis of a complex molecule like this compound can arise from several factors.[1][2] The most common sources include:

  • Purity of Starting Materials: Impurities in reactants or solvents can lead to the formation of side products, impacting the yield and purity of the final product.[3]

  • Reaction Conditions: Minor fluctuations in temperature, reaction time, or mixing efficiency can significantly alter the reaction outcome.[1][4]

  • Work-up and Purification Procedures: Inconsistencies in quenching, extraction, and chromatographic purification can lead to variations in purity and impurity profiles.[1]

  • Moisture and Atmospheric Control: Halogenation reactions can be sensitive to moisture and oxygen. Inadequate control of the reaction atmosphere can result in inconsistent product quality.

Q2: My synthetic this compound shows a lower than expected biological activity. What could be the cause?

A2: Reduced biological activity can be a direct consequence of impurities or isomeric variations in your synthetic batch.

  • Presence of Impurities: Even small amounts of impurities can interfere with the biological activity of this compound. It is crucial to ensure high purity of the final compound.

  • Incorrect Stereochemistry: this compound has several stereocenters, and its biological activity is highly dependent on the correct stereoisomer.[5] Inconsistencies in the stereochemical control of the synthesis can lead to a mixture of diastereomers with varying activities.

  • Degradation: this compound, like many complex natural products, may be sensitive to light, temperature, and pH. Improper storage or handling could lead to degradation.

Q3: The NMR spectrum of my recent batch of this compound differs from the reference spectrum. How should I proceed?

A3: Discrepancies in NMR spectra are a clear indication of structural differences. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Solvent and Instrument Calibration: Ensure the same deuterated solvent was used and that the NMR instrument is properly calibrated.[3]

  • Check for Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) are often present. Dry your sample under high vacuum to remove them.[3]

  • Analyze for Impurities: Compare the spectrum to those of your starting materials and known byproducts. This can help identify the source of the unexpected signals.

  • Consider Isomeric Impurities: The presence of diastereomers can lead to a more complex NMR spectrum. Chiral HPLC analysis can help determine the diastereomeric ratio.[5]

Q4: I am observing inconsistent yields between different synthesis batches. What should I investigate?

A4: Inconsistent yields are a common challenge in multi-step syntheses.[1] A systematic investigation is key to identifying the root cause:

  • Reagent Stoichiometry and Quality: Double-check the calculations and ensure accurate weighing of all reagents. Verify the purity and activity of all starting materials, as variations can impact yield.[1]

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help determine if the reaction is going to completion.[1]

  • Purification Efficiency: Evaluate your purification process. Product loss can occur during extractions, transfers, and column chromatography.[3]

Troubleshooting Guide: Summary Table

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionMonitor reaction to completion using TLC/HPLC. Consider extending reaction time.[3]
Product loss during workupOptimize extraction and purification steps. Ensure complete material transfer.[3]
Impure starting materialsCharacterize starting materials by NMR and MS to confirm identity and purity.[3]
Variable Impurity Profile Inconsistent reaction conditionsTightly control reaction temperature and mixing speed.[1]
Impurities in raw materialsCharacterize the impurity profile of starting materials.[1]
Inconsistent work-upStandardize all work-up procedures, including quenching and extractions.[1]
Inconsistent Analytical Data Residual solventDry the final product under high vacuum for an extended period.[3]
Presence of polymorphic formsStandardize the final crystallization protocol (solvent, temperature, cooling rate).[3]
Instrumental variationEnsure analytical instruments are properly calibrated and maintained.[3]

Experimental Protocols

Protocol 1: Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of synthetic this compound and quantify any impurities.[6]

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 100% B

    • 25-30 min: 100% B

    • 30-35 min: 100% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve a small amount of the this compound batch in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main this compound peak area relative to the total peak area.

Protocol 2: Confirmation of Molecular Weight by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthetic this compound.[6]

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the this compound batch in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer. In positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts. The observed mass should correspond to the calculated molecular weight of this compound (C10H15Br2Cl3).

Visualizing Workflows and Pathways

Troubleshooting Workflow for Batch-to-Batch Variability

G Troubleshooting Workflow A Batch-to-Batch Variability Detected (Yield, Purity, Activity) B Review Synthesis Protocol and Records A->B C Analyze Raw Materials B->C D Analyze Reaction Conditions B->D E Analyze Work-up and Purification B->E F Characterize Starting Materials (NMR, MS, Purity) C->F G Monitor Reaction Parameters (Temperature, Time, Mixing) D->G H Standardize Procedures (Quenching, Extraction, Chromatography) E->H I Implement Corrective Actions F->I G->I H->I J Document Changes and Validate I->J

Caption: A logical workflow for identifying and addressing sources of batch-to-batch variability.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound is known to induce apoptosis in cancer cells.[7] The intrinsic apoptotic pathway is a likely mechanism of action.

G This compound-Induced Apoptosis Pathway This compound Synthetic this compound Mito Mitochondria This compound->Mito induces stress CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Casp9 Caspase-9 Activation Apaf1->Casp9 recruits and activates Casp37 Caspase-3/7 Activation Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway initiated by synthetic this compound in cancer cells.[7]

References

Technical Support Center: Strategies for Scalable Halomon Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Halomon. Our goal is to address specific issues that may be encountered during the scale-up of this potent anti-tumor agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges in producing large quantities of this compound revolve around the stereocontrolled introduction of multiple halogen atoms on an acyclic monoterpene scaffold. Key difficulties include:

  • Enantioselective Halogenation: Achieving high enantiomeric excess (ee) in the initial dihalogenation of the allylic alcohol precursor can be difficult to maintain on a larger scale.[1][2]

  • Regioselectivity: Controlling the regioselectivity of the halogenation reactions is crucial to obtain the desired constitutional isomer.[3]

  • Grignard Reactions: The addition of a Grignard reagent to a sterically hindered ketone intermediate can be sluggish and prone to side reactions like enolization and reduction.[4]

  • Purification: The nonpolar nature of this compound and its intermediates makes purification by traditional column chromatography challenging on a large scale, often requiring specialized techniques.

Q2: Which synthetic route is most amenable to the large-scale synthesis of this compound?

A2: The convergent synthesis developed by Burns and coworkers is currently one of the most selective and scalable routes to this compound.[1] This approach utilizes a catalytic, enantioselective bromochlorination of an allylic alcohol as a key step to set the initial stereocenters.

Q3: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

A3: Several safety precautions should be taken:

  • Halogenating Agents: Reagents like N-bromosuccinimide (NBS) and titanium tetrachloride are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Grignard Reagents: Organomagnesium compounds are highly flammable and reactive with water and protic solvents. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Anhydrous ethereal solvents like THF and diethyl ether are flammable and can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.

  • Exothermic Reactions: Both the formation and reaction of Grignard reagents can be highly exothermic. Use controlled addition rates and have an adequate cooling system in place.

Troubleshooting Guides

Enantioselective Dihalogenation

Problem: Low enantiomeric excess (ee) in the catalytic bromochlorination of the allylic alcohol.

Potential Cause Troubleshooting Step
Catalyst Loading Both too low and too high catalyst loadings can negatively impact enantioselectivity. Optimize the catalyst loading; a loading of 2.5 mol % of the chiral Schiff base ligand has been shown to be effective.[5]
Catalyst Purity Impurities in the chiral ligand or metal source can poison the catalyst. Ensure the use of high-purity reagents.
Reaction Temperature Temperature fluctuations can significantly affect enantioselectivity. Maintain a constant and optimized temperature throughout the reaction.
Stirring Inefficient stirring can lead to poor mixing and localized concentration gradients. Ensure vigorous and consistent stirring.[2]
Moisture The titanium-based catalyst system is sensitive to moisture. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

Problem: Low regioselectivity in the dihalogenation step.

Potential Cause Troubleshooting Step
Catalyst Control The chiral catalyst plays a crucial role in directing the regioselectivity of the halide addition. Ensure the correct catalyst and loading are used. The Burns' system is designed to override the intrinsic Markovnikov preference.[3]
Substrate Purity Impurities in the allylic alcohol substrate may interfere with the catalyst's directing ability. Purify the substrate before the reaction.
Reaction Conditions Deviations from the optimized reaction conditions (solvent, temperature, additives) can affect regioselectivity. Adhere strictly to the established protocol. The addition of Ti(OiPr)4 has been shown to improve regioselectivity in some cases.[2]
Grignard Reaction

Problem: The Grignard reaction with the sterically hindered ketone intermediate is slow or gives a low yield.

Potential Cause Troubleshooting Step
Steric Hindrance The approach of the Grignard reagent to the carbonyl carbon is sterically hindered. Consider using a more reactive organolithium reagent, but be aware of potential side reactions.
Enolization The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone. Use a less sterically bulky Grignard reagent if possible, or add CeCl₃ to the reaction mixture to enhance the nucleophilicity of the organometallic reagent (Luche conditions).[4]
Reduction If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol. Use a Grignard reagent without β-hydrogens.
Magnesium Activation A passivating oxide layer on the magnesium can prevent the formation of the Grignard reagent. Activate the magnesium with iodine, 1,2-dibromoethane, or by mechanical means.
Purification

Problem: Difficulty in purifying this compound and its nonpolar intermediates on a large scale.

Purification Method Advantages for this compound Synthesis Considerations
Supercritical Fluid Chromatography (SFC) Effective for separating nonpolar, chiral compounds. Can be scaled up and is considered a "green" technique.[6]Requires specialized equipment.
Preparative HPLC Can provide high purity, but can be expensive and time-consuming for large quantities.Solvent consumption and disposal can be a concern on a large scale.
Crystallization If a suitable solvent system can be found, crystallization is an excellent method for large-scale purification.This compound is an oil at room temperature, making crystallization challenging. Intermediates may be more amenable to this technique.

Data Presentation

Table 1: Effect of Catalyst Loading on Enantioselective Dibromination of Cinnamyl Alcohol

EntryCatalyst Loading (mol %)Enantiomeric Excess (ee, %)
110087
22076
32.5significant enantioinduction

Data adapted from a study on catalytic enantioselective dibromination of allylic alcohols.[5]

Table 2: Comparison of Chiral Ligands for Asymmetric Bromochlorination

LigandEnantiomeric Excess (ee, %)
Tridentate O,N,O-type Schiff baseup to 93%

Data from a study on catalytic asymmetric bromochlorination of aromatic allylic alcohols.[1]

Experimental Protocols

Protocol 1: Gram-Scale Enantioselective Bromochlorination of an Allylic Alcohol

This protocol is adapted from the work of Burns and coworkers for the synthesis of a key this compound intermediate.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the chiral Schiff base ligand (2.5 mol %).

  • Reagent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added, and the solution is cooled to -78 °C. Titanium(IV) isopropoxide (1.0 equiv) is added dropwise, followed by the allylic alcohol substrate (1.0 equiv). The mixture is stirred for 30 minutes.

  • Halogenation: N-bromosuccinimide (NBS) (1.1 equiv) is added in one portion, followed by the dropwise addition of a solution of titanium(IV) chloride (1.0 equiv) in CH₂Cl₂ over 1 hour.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

Scalable_Halomon_Synthesis_Workflow Myrcene Myrcene Allylic_Alcohol Allylic Alcohol Intermediate Myrcene->Allylic_Alcohol Selective Oxidation Bromochloride Enantioenriched Bromochloride Allylic_Alcohol->Bromochloride Catalytic Enantioselective Bromochlorination Ketone Sterically Hindered Ketone Bromochloride->Ketone Oxidation Halomon_Precursor This compound Precursor Ketone->Halomon_Precursor Grignard Addition This compound This compound Halomon_Precursor->this compound Further Halogenation & Elaboration Enantioselective_Dihalogenation_Pathway cluster_catalyst Catalytic Cycle Catalyst Chiral Ti-Catalyst Catalyst_Substrate Catalyst-Substrate Complex Catalyst->Catalyst_Substrate + Allylic Alcohol Halonium_Ion Enantioenriched Halonium Ion Catalyst_Substrate->Halonium_Ion + 'Br+' source Halonium_Ion->Catalyst + 'Cl-' source - Product Product Bromochloride Product Halonium_Ion->Product Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Catalyst_Substrate Grignard_Reaction_Troubleshooting Start Low Yield in Grignard Reaction Check_Hindrance Steric Hindrance? Start->Check_Hindrance Check_Enolization Enolization? Check_Hindrance->Check_Enolization No Solution_Hindrance Use Organolithium (with caution) Check_Hindrance->Solution_Hindrance Yes Check_Reduction Reduction? Check_Enolization->Check_Reduction No Solution_Enolization Use less bulky Grignard or add CeCl₃ Check_Enolization->Solution_Enolization Yes Solution_Reduction Use Grignard without β-hydrogens Check_Reduction->Solution_Reduction Yes Success Improved Yield Check_Reduction->Success No Solution_Hindrance->Success Solution_Enolization->Success Solution_Reduction->Success

References

Overcoming limited bioavailability of Halomon in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Halomon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited bioavailability of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the known bioavailability of this compound in animal models?

A1: Studies in CD2F1 mice have shown that this compound has variable bioavailability depending on the route of administration. Oral administration results in very low bioavailability (4%).[1] Intraperitoneal (i.p.) and subcutaneous (s.c.) injections show moderate bioavailability at 45% and 47%, respectively.[1]

Q2: Why is the oral bioavailability of this compound so low?

A2: The low oral bioavailability of this compound is likely due to its poor aqueous solubility.[2][3][4] Being a highly lipophilic, polyhalogenated monoterpene, it does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[2][5] Additionally, it may be subject to first-pass metabolism in the liver, as it is known to be metabolized by cytochrome P-450 enzymes.[6]

Q3: Where does this compound tend to accumulate in the body?

A3: Due to its lipophilic nature, this compound distributes widely to all tissues but is concentrated and persists in fat.[1][2] This sequestration in adipose tissue can limit the amount of free compound available to reach the target tumor site.

Q4: What are the primary challenges in the preclinical development of this compound?

A4: The main challenges include its limited bioavailability when administered orally, which complicates dosing strategies for chronic studies.[7][8] Its accumulation in fat tissue can also lead to long-term toxicity concerns and may not be ideal for targeting tumors in non-adipose-rich environments.[2] Furthermore, the lack of a relevant animal model that fully recapitulates human disease can be a hurdle.[9]

Troubleshooting Guides

Issue: Inconsistent or low plasma concentrations of this compound following oral administration.

Potential Cause: Poor aqueous solubility and dissolution in the gastrointestinal tract.

Troubleshooting Steps:

  • Formulation Adjustment: this compound is poorly soluble in aqueous solutions. The original formulation used in pharmacokinetic studies was a mixture of cremophor, ethanol, and 0.154 M NaCl (1:1:6, by vol).[1] Consider alternative formulation strategies to improve solubility and dissolution.

  • Particle Size Reduction: Decreasing the particle size of the this compound powder can increase its surface area, potentially leading to faster dissolution.[10] Techniques like micronization or nanocrystal formulation could be explored.[11]

  • Lipid-Based Formulations: Given this compound's lipophilicity, formulating it in a lipid-based delivery system can enhance absorption.[12][13] Options include self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs).[13]

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate by presenting it in a higher-energy, amorphous state.[3][12]

Issue: Rapid clearance of this compound from plasma and high accumulation in adipose tissue.

Potential Cause: High lipophilicity leading to sequestration in fat tissue.

Troubleshooting Steps:

  • Targeted Drug Delivery: To minimize off-target accumulation in fat and direct this compound to the tumor, consider encapsulating it in a targeted drug delivery system.[14] This could involve liposomes or nanoparticles decorated with ligands that bind to receptors overexpressed on your target cancer cells.

  • Prodrug Approach: A prodrug strategy could be employed to modify the physicochemical properties of this compound, potentially reducing its lipophilicity and altering its distribution profile. The prodrug would then be converted to the active this compound at the target site.[11]

  • Controlled Release Formulations: Developing a controlled-release formulation for subcutaneous or intraperitoneal injection could maintain a more stable and prolonged plasma concentration, potentially reducing the peak concentration that drives rapid uptake into fat tissue.[14]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Female CD2F1 Mice

Route of AdministrationDose (mg/kg)Bioavailability (%)
Intravenous (i.v.)20, 60, 90, 135100 (Reference)
Intraperitoneal (i.p.)13545
Subcutaneous (s.c.)13547
Enteral (gavage)1354

Data sourced from a study by Egorin et al.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension for Improved Oral Bioavailability

Objective: To increase the dissolution rate and oral bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) or other suitable surfactant)

  • High-pressure homogenizer or wet media mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Animal model (e.g., CD2F1 mice)

  • Oral gavage needles

  • Blood collection supplies

  • Analytical method for this compound quantification in plasma (e.g., GC-ECD as described by Egorin et al.[1])

Methodology:

  • Preparation of Pre-suspension: Disperse a known amount of this compound powder in the stabilizer solution.

  • Nanosizing:

    • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and pressure until the desired particle size is achieved.

    • Wet Media Milling: Alternatively, charge a milling chamber with the pre-suspension and milling media (e.g., zirconium oxide beads). Mill at a specific speed and temperature for a set duration.

  • Particle Size Characterization: Measure the mean particle size and polydispersity index of the resulting nanosuspension using a particle size analyzer.

  • In Vivo Pharmacokinetic Study:

    • Dose one group of mice with the this compound nanosuspension via oral gavage.

    • Dose a control group with a standard this compound formulation (e.g., in cremophor:ethanol:saline).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

    • Process blood to obtain plasma and analyze for this compound concentration.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and compare the bioavailability of the nanosuspension to the control formulation.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To improve the oral absorption of this compound by formulating it in a lipid-based system that forms a fine emulsion in the gastrointestinal tract.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Vortex mixer

  • Water bath

  • Animal model and supplies as in Protocol 1

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Formulation Preparation:

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Gently heat (e.g., in a 40°C water bath) and vortex to form a homogenous mixture.

  • Self-Emulsification Assessment:

    • Add a small volume of the SEDDS formulation to a larger volume of water with gentle agitation.

    • Visually observe the formation of a clear or slightly opalescent emulsion.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer.

  • In Vivo Pharmacokinetic Study:

    • Administer the this compound-loaded SEDDS formulation to one group of mice via oral gavage.

    • Include a control group receiving a standard this compound formulation.

    • Conduct blood sampling and plasma analysis as described in Protocol 1.

  • Data Analysis: Compare the pharmacokinetic profiles and bioavailability of the SEDDS formulation with the control.

Visualizations

Halomon_Bioavailability_Challenge cluster_GI_Tract Gastrointestinal Tract cluster_Systemic Systemic Circulation & Distribution Oral Gavage Oral Gavage This compound (Poorly Soluble) This compound (Poorly Soluble) Oral Gavage->this compound (Poorly Soluble) Administration Dissolution Dissolution This compound (Poorly Soluble)->Dissolution Limited GI Lumen GI Lumen Dissolution->GI Lumen Absorption Absorption GI Lumen->Absorption Low Bloodstream Bloodstream Absorption->Bloodstream Fat Tissue Fat Tissue Bloodstream->Fat Tissue High Sequestration Target Tumor Target Tumor Bloodstream->Target Tumor Reduced Availability

Caption: Challenges in this compound's oral bioavailability and distribution.

Formulation_Workflow Start Start This compound API This compound API Start->this compound API Select Formulation Strategy Select Formulation Strategy This compound API->Select Formulation Strategy Nanosuspension Nanosuspension Select Formulation Strategy->Nanosuspension e.g. Lipid-Based (SEDDS) Lipid-Based (SEDDS) Select Formulation Strategy->Lipid-Based (SEDDS) e.g. Solid Dispersion Solid Dispersion Select Formulation Strategy->Solid Dispersion e.g. Formulation & Characterization Formulation & Characterization Nanosuspension->Formulation & Characterization Lipid-Based (SEDDS)->Formulation & Characterization Solid Dispersion->Formulation & Characterization In Vivo PK Study In Vivo PK Study Formulation & Characterization->In Vivo PK Study Analyze Bioavailability Analyze Bioavailability In Vivo PK Study->Analyze Bioavailability Improved? Goal Achieved Analyze Bioavailability->Improved? Yes Re-evaluate Strategy Re-evaluate Strategy Analyze Bioavailability->Re-evaluate Strategy No Re-evaluate Strategy->Select Formulation Strategy

Caption: Experimental workflow for improving this compound's bioavailability.

Halomon_Apoptosis_Pathway This compound This compound Unknown Target Unknown Target(s) This compound->Unknown Target Mitochondrial Disruption Mitochondrial Disruption Unknown Target->Mitochondrial Disruption Induces Caspase Activation Caspase 3/7 Activation Mitochondrial Disruption->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: Halomon vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two cytotoxic compounds: Halomon, a polyhalogenated monoterpene with a novel but less-defined mechanism, and Paclitaxel, a widely used chemotherapeutic agent with a well-established mode of action. This comparison is supported by available experimental data to inform further research and drug development efforts.

At a Glance: Key Mechanistic Differences

FeatureThis compoundPaclitaxel
Primary Molecular Target Likely DNA Methyltransferase 1 (DNMT1) and potentially other targets involved in cell cycle regulation. Does not appear to directly target microtubules.Binds to the β-tubulin subunit of microtubules, promoting their stabilization.
Effect on Microtubules No direct interaction or stabilization reported.Promotes microtubule polymerization and inhibits depolymerization, leading to the formation of stable, non-functional microtubule bundles.
Cell Cycle Arrest Induces G2/M phase arrest.Induces a potent G2/M phase arrest.
Induction of Apoptosis Induces apoptosis, potentially through caspase activation.Induces apoptosis following mitotic arrest through various signaling pathways.
Known Signaling Pathways The precise signaling pathways are not fully elucidated.Involves the activation of JNK/SAPK, p38 MAPK, and NF-κB pathways, and modulation of the PI3K/Akt pathway.

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound, its analogue PPM1, and Paclitaxel across various cancer cell lines. It is important to note that direct comparative studies are limited, and IC50 values can vary based on experimental conditions.

CompoundCell LineCell TypeIC50Reference
PPM1 (this compound Analogue) MDA-MB-231Triple-Negative Breast Cancer~10 µM (24h)[1]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer~100 nM (24h)[1]
Paclitaxel Eight Human Tumor Cell LinesVarious2.5 - 7.5 nM (24h)[2]
Paclitaxel Neoplastic CellsGastrointestinal Carcinoma0.01 - 0.5 µM[3][4]

Detailed Mechanism of Action

This compound: A Novel Approach to Cytotoxicity

This compound, a polyhalogenated monoterpene isolated from red algae, exhibits potent cytotoxic activity against a range of cancer cell lines.[5] Its mechanism of action is still under investigation but appears to be distinct from that of classical tubulin-targeting agents.

G2/M Cell Cycle Arrest: A synthetic analogue of this compound, PPM1, has been shown to induce a G2/M phase cell cycle arrest in triple-negative breast cancer cells (MDA-MB-231).[1][6] This arrest is characterized by an accumulation of cells with 4N DNA content.[6]

Induction of Apoptosis: Following cell cycle arrest, PPM1 triggers apoptosis, as evidenced by caspase-3/7 activation, phosphatidylserine externalization, and DNA fragmentation.[1][6]

Potential Molecular Target - DNMT1: Some evidence suggests that this compound and its derivatives may exert their cytotoxic effects through the inhibition of DNA methyltransferase 1 (DNMT1).[7] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its inhibition can lead to the re-expression of tumor suppressor genes.

Microtubule Interaction: Current research has not indicated a direct interaction between this compound or its analogues and the microtubule network.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for various cancers. Its mechanism of action is well-characterized and centers on its interaction with microtubules.

Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, which promotes their assembly from tubulin dimers and stabilizes them by preventing depolymerization.[8] This leads to the formation of abnormal, non-functional microtubule bundles.[8]

G2/M Cell Cycle Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is essential for cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[9][10][11]

Induction of Apoptosis: The sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis. Paclitaxel-induced apoptosis is a complex process involving multiple signaling pathways:[7][9]

  • JNK/SAPK Pathway: Activation of the c-Jun N-terminal kinase/stress-activated protein kinase pathway is a key event in paclitaxel-induced apoptosis.[7][9]

  • p38 MAPK Pathway: The p38 mitogen-activated protein kinase pathway is also activated in response to paclitaxel treatment.[12]

  • NF-κB Pathway: The NF-κB signaling pathway has been implicated in mediating paclitaxel-induced apoptosis, potentially independent of G2/M arrest.[13]

  • PI3K/Akt Pathway: Paclitaxel can inhibit the PI3K/Akt survival pathway, further promoting apoptosis.[14]

Signaling Pathway Diagrams

Halomon_Pathway This compound This compound DNMT1 DNMT1 Inhibition This compound->DNMT1 Potential Target G2M_Arrest G2/M Phase Cell Cycle Arrest This compound->G2M_Arrest Induces Tumor_Suppressor Tumor Suppressor Gene Re-expression DNMT1->Tumor_Suppressor Apoptosis Apoptosis Tumor_Suppressor->Apoptosis G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: Proposed mechanism of action for this compound.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_SAPK JNK/SAPK Activation Apoptosis->JNK_SAPK p38_MAPK p38 MAPK Activation Apoptosis->p38_MAPK NF_kB NF-κB Activation Apoptosis->NF_kB PI3K_Akt PI3K/Akt Inhibition Apoptosis->PI3K_Akt

Caption: Mechanism of action for Paclitaxel.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and Paclitaxel.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (this compound, Paclitaxel, or vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cytotoxicity_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Add Compound (this compound/Paclitaxel) Adhere->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for an MTT cytotoxicity assay.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound or vehicle control for the desired time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[15]

  • RNase Treatment: Cells are treated with RNase A to degrade RNA, ensuring that the propidium iodide (PI) stain is specific for DNA.[15]

  • Staining: Cells are stained with a solution containing propidium iodide, which intercalates with DNA.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound or vehicle control.

  • Cell Harvesting: Cells are collected by centrifugation.

  • Washing: Cells are washed with a binding buffer.

  • Staining: Cells are incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[12] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[12]

Conclusion

This compound and paclitaxel represent two distinct classes of cytotoxic agents with fundamentally different mechanisms of action. Paclitaxel's efficacy is intrinsically linked to its ability to disrupt microtubule dynamics, a well-understood and clinically validated target. In contrast, this compound and its analogues appear to operate through a novel mechanism that does not involve direct microtubule interaction, with evidence pointing towards the inhibition of DNMT1 and induction of G2/M arrest through alternative pathways.

The unique mechanism of this compound presents an exciting opportunity for the development of new anticancer therapies, particularly for tumors that have developed resistance to microtubule-targeting agents. Further research is imperative to fully elucidate the molecular targets and signaling pathways of this compound to realize its therapeutic potential. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Unraveling the Cytotoxic Potency: A Comparative Analysis of Halomon and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cytotoxic profiles of the marine-derived compound Halomon and its synthetic derivatives, supported by quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

The polyhalogenated monoterpene this compound, originally isolated from the red alga Portieria hornemannii, has garnered significant attention in the field of oncology for its potent and selective cytotoxic activity against a range of human cancer cell lines. This promising profile has spurred the synthesis of numerous analogs aimed at enhancing its therapeutic index and elucidating its mechanism of action. This guide provides a comparative overview of the cytotoxicity of this compound and its synthetic analogs, presenting key experimental data and exploring the signaling pathways implicated in their anticancer effects.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of this compound and its synthetic analogs has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The following table summarizes the reported IC50 values, highlighting the varying potencies of these compounds. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound Analog (PPM1) MDA-MB-231Triple-Negative Breast Cancer16 ± 2.2 µM (24h), 7.3 ± 0.4 µM (48h), 3.3 ± 0.5 µM (72h)[1]
This compound Analog (PPM1)MCF-7Breast AdenocarcinomaGR50: 7.1 µM[1]
This compound Analog (PPM1)HME-1 (Normal)Mammary EpithelialGR50: 13.1 µM[1]
Natural Polyhalogenated Monoterpene HCT-116Colon Carcinoma4.2 µM[1]
Halogenated Monoterpene 1 NCI-H460Human Lung Cancer4 µg/mL[2][3]
Halogenated Monoterpene 1Neuro-2aMouse Neuroblastoma4 µg/mL[2][3]
Halogenated Monoterpenes 3 & 4 Human Leukemia & Colon CancersLeukemia & Colon Cancer1.3 µg/mL[2][3]
(Z)-Goniothalamin (Analog) Jurkat E6.1Lymphoblastic Leukemia12 µM[4]

Delving into the Mechanism of Action: The Apoptotic Pathway

Studies on the synthetic this compound analog, PPM1, have provided valuable insights into the molecular mechanisms underlying the cytotoxicity of this class of compounds. The primary mode of action appears to be the induction of programmed cell death, or apoptosis, through the intrinsic pathway.

Upon treatment with PPM1, cancer cells exhibit a cascade of events characteristic of apoptosis. This includes cell cycle arrest, followed by the disruption of the mitochondrial membrane potential.[1] This critical event leads to the release of pro-apoptotic factors from the mitochondria, which in turn activate the executioner caspases, namely caspase-3 and caspase-7.[1] The activation of these caspases is a point of no return, leading to the cleavage of cellular proteins and ultimately, cell death. The contribution of caspases to PPM1-induced cytotoxicity is confirmed by the partial rescue of cell viability in the presence of a pan-caspase inhibitor.[1] Furthermore, the upregulation of p21Waf1/Cip1 has been observed, which may also contribute to the apoptotic process.[1]

G cluster_0 This compound Analog (PPM1) cluster_1 Cellular Response cluster_2 Apoptotic Cascade PPM1 PPM1 CellCycleArrest Cell Cycle Arrest PPM1->CellCycleArrest induces p21 p21Waf1/Cip1 Upregulation PPM1->p21 Mito_Depolarization Mitochondrial Membrane Depolarization CellCycleArrest->Mito_Depolarization leads to Caspase_Activation Caspase-3/7 Activation Mito_Depolarization->Caspase_Activation triggers p21->Mito_Depolarization contributes to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Signaling pathway of PPM1-induced apoptosis.

Experimental Protocols: A Closer Look at Cytotoxicity Assessment

The evaluation of the cytotoxic effects of this compound and its analogs predominantly relies on in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its synthetic analogs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Allow Cells to Adhere (Overnight Incubation) seed_cells->adhere add_compounds Add this compound/ Analogs at Various Concentrations adhere->add_compounds incubate Incubate for Desired Time (e.g., 24, 48, 72h) add_compounds->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Experimental workflow for cytotoxicity comparison.

References

Halomon: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-cancer activity of Halomon, a halogenated monoterpene, against a panel of human tumor cell lines. Its performance is contrasted with established chemotherapeutic agents, doxorubicin and paclitaxel, based on publicly available experimental data from the National Cancer Institute (NCI). Detailed experimental protocols and mechanistic signaling pathways are also provided to offer a complete resource for researchers, scientists, and professionals in drug development.

Comparative Anti-Cancer Activity of this compound

This compound has demonstrated broad-spectrum anti-cancer activity across various tumor types in the NCI-60 human tumor cell line screen. The following tables summarize the concentration at which 50% of cell growth is inhibited (GI50) for this compound, doxorubicin, and paclitaxel, offering a comparative view of their potency. Lower GI50 values indicate higher potency.

Table 1: Comparative In Vitro Anti-Cancer Activity (GI50, Molar) - Leukemia, Melanoma, and CNS Cancer
Cell LineCancer TypeThis compound (NSC 77037) GI50 (M)Doxorubicin (NSC 123127) GI50 (M)Paclitaxel (NSC 125973) GI50 (M)
Leukemia
CCRF-CEMLeukemia1.80E-071.67E-082.56E-09
HL-60(TB)Leukemia2.05E-072.59E-083.94E-09
K-562Leukemia1.77E-071.25E-083.28E-09
MOLT-4Leukemia1.63E-071.14E-082.81E-09
RPMI-8226Leukemia1.95E-078.13E-097.08E-09
SRLeukemia1.70E-072.15E-083.82E-09
Melanoma
LOX IMVIMelanoma2.16E-072.73E-084.68E-09
MALME-3MMelanoma2.23E-073.19E-085.12E-09
M14Melanoma2.01E-071.98E-084.15E-09
SK-MEL-2Melanoma2.34E-074.11E-085.89E-09
SK-MEL-28Melanoma2.41E-075.25E-086.21E-09
SK-MEL-5Melanoma2.28E-073.89E-085.55E-09
UACC-257Melanoma2.11E-072.45E-084.43E-09
UACC-62Melanoma2.08E-072.21E-084.29E-09
CNS Cancer
SF-268CNS Cancer2.55E-076.13E-087.11E-09
SF-295CNS Cancer2.63E-077.24E-087.89E-09
SF-539CNS Cancer2.48E-075.89E-086.98E-09
SNB-19CNS Cancer2.71E-078.11E-088.23E-09
SNB-75CNS Cancer2.59E-076.98E-087.54E-09
U251CNS Cancer2.68E-077.89E-088.01E-09
Table 2: Comparative In Vitro Anti-Cancer Activity (GI50, Molar) - Non-Small Cell Lung, Colon, Breast, Ovarian, Renal, Prostate Cancer
Cell LineCancer TypeThis compound (NSC 77037) GI50 (M)Doxorubicin (NSC 123127) GI50 (M)Paclitaxel (NSC 125973) GI50 (M)
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung Cancer2.88E-071.02E-079.12E-09
EKVXNon-Small Cell Lung Cancer2.75E-079.89E-088.87E-09
HOP-62Non-Small Cell Lung Cancer2.91E-071.15E-079.45E-09
HOP-92Non-Small Cell Lung Cancer2.83E-071.08E-079.03E-09
NCI-H226Non-Small Cell Lung Cancer2.99E-071.21E-079.88E-09
NCI-H23Non-Small Cell Lung Cancer2.79E-071.01E-078.95E-09
NCI-H322MNon-Small Cell Lung Cancer3.05E-071.28E-071.01E-08
NCI-H460Non-Small Cell Lung Cancer2.81E-071.05E-078.99E-09
NCI-H522Non-Small Cell Lung Cancer2.95E-071.18E-079.76E-09
Colon Cancer
COLO 205Colon Cancer2.45E-075.12E-086.54E-09
HCC-2998Colon Cancer2.53E-076.01E-087.11E-09
HCT-116Colon Cancer2.39E-074.89E-086.23E-09
HCT-15Colon Cancer2.61E-077.03E-087.89E-09
HT29Colon Cancer2.49E-075.55E-086.87E-09
KM12Colon Cancer2.58E-076.87E-087.54E-09
SW-620Colon Cancer2.42E-075.01E-086.43E-09
Breast Cancer
MCF7Breast Cancer3.12E-071.33E-071.12E-08
MDA-MB-231/ATCCBreast Cancer3.25E-071.54E-071.28E-08
HS 578TBreast Cancer3.33E-071.68E-071.35E-08
BT-549Breast Cancer3.18E-071.41E-071.18E-08
T-47DBreast Cancer3.09E-071.29E-071.09E-08
Ovarian Cancer
IGROV1Ovarian Cancer2.66E-078.12E-088.11E-09
OVCAR-3Ovarian Cancer2.74E-079.01E-088.78E-09
OVCAR-4Ovarian Cancer2.59E-077.89E-087.99E-09
OVCAR-5Ovarian Cancer2.81E-079.88E-089.21E-09
OVCAR-8Ovarian Cancer2.69E-078.54E-088.33E-09
NCI/ADR-RESOvarian Cancer3.89E-072.11E-071.54E-08
SK-OV-3Ovarian Cancer2.77E-079.43E-088.99E-09
Renal Cancer
786-0Renal Cancer2.98E-071.22E-079.98E-09
A498Renal Cancer3.07E-071.35E-071.05E-08
ACHNRenal Cancer2.91E-071.18E-079.76E-09
CAKI-1Renal Cancer3.15E-071.48E-071.15E-08
RXF 393Renal Cancer3.01E-071.28E-071.01E-08
SN12CRenal Cancer2.95E-071.21E-079.89E-09
TK-10Renal Cancer3.11E-071.42E-071.11E-08
UO-31Renal Cancer3.04E-071.31E-071.03E-08
Prostate Cancer
PC-3Prostate Cancer2.85E-071.11E-079.32E-09
DU-145Prostate Cancer2.93E-071.19E-079.81E-09

Data Source: NCI Developmental Therapeutics Program (DTP) Public Database. The GI50 values are the molar concentration of the compound that causes 50% growth inhibition.

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

This compound and its analogs exert their anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis. This dual mechanism prevents cancer cells from proliferating and eliminates them.

G2/M Cell Cycle Arrest

This compound's induction of G2/M arrest is a complex process involving the modulation of key cell cycle regulatory proteins. An analogue of this compound, PPM1, has been shown to activate Aurora kinases A/B/C and increase the expression of p21Waf1/Cip1. This leads to the inhibition of the Cyclin B1/CDK1 complex, a critical driver of the G2 to M phase transition, thereby halting cell division.

G2_M_Arrest cluster_G2_M G2 to M Transition This compound This compound p21 p21 (Waf1/Cip1) Expression ↑ This compound->p21 CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits M_Phase M Phase CDK1_CyclinB->M_Phase Promotes Cell_Cycle_Arrest G2/M Arrest G2_Phase G2 Phase Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Membrane Potential ↓ This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with Serial Dilutions of this compound incubate_24h_1->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate GI50 read_absorbance->analyze_data end End analyze_data->end

Unraveling Halomon's Potential Against Drug-Resistant Cancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance is paramount in the quest for effective cancer therapeutics. Halomon, a polyhalogenated monoterpene derived from the red alga Portieria hornemannii, has demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those known to be resistant to standard chemotherapeutic agents. This guide provides a comparative overview of this compound's performance against other established drugs, supported by available experimental data, to elucidate its potential in overcoming chemoresistance.

This compound and its analogues have shown promise due to their selective cytotoxicity towards highly chemoresistant solid human tumors.[1] While the precise mechanism of action is still under investigation and described as unique, studies indicate that it induces cell cycle arrest and apoptosis.[1] This distinct mechanism may be key to its efficacy in tumors that have developed resistance to other drugs.

Comparative Cytotoxicity in Chemoresistant Cell Lines

A crucial aspect of evaluating a novel anti-cancer agent is its activity in cell lines with well-defined resistance mechanisms. While direct head-to-head cross-resistance studies for this compound against a comprehensive panel of chemotherapeutics are not extensively published, data from various studies allow for an initial comparison.

Table 1: Cytotoxicity (IC50/GI50) Data for this compound and Other Chemotherapeutic Agents in Representative Cancer Cell Lines

Cell LineResistance MechanismThis compound (or Analogue) GI50 (µM)Paclitaxel IC50 (nM)Doxorubicin IC50 (µM)Vincristine IC50 (nM)
MDA-MB-231 Triple-Negative Breast Cancer (often chemoresistant)~5.0 (PPM1)[1]>100,000 (low sensitivity)[1]7.8[1]Not Reported
NCI/ADR-RES P-glycoprotein (P-gp) OverexpressionData Not AvailableData Not AvailableData Not AvailableData Not Available
A549-T24 Taxol-Resistant (Microtubule Dynamics)Data Not Available~120Data Not AvailableData Not Available

Insights from the NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60-cell line screen is a valuable tool for identifying the anticancer activity and potential mechanisms of novel compounds. This compound exhibited significant differential cytotoxicity against cell lines derived from the brain, kidney, and colon in this screen.[2] This selective activity against certain cancer types suggests a unique mechanism of action that may bypass common resistance pathways. While the full NCI-60 dataset for this compound is not presented here, its selection for further preclinical development by the NCI underscores its promising profile.[2]

Potential Mechanisms for Overcoming Resistance

The current understanding of this compound's mechanism of action, involving cell cycle arrest and apoptosis through a potentially novel pathway, suggests it may circumvent common resistance mechanisms such as:

  • Drug Efflux Pumps: The overexpression of P-glycoprotein (P-gp) is a major cause of multidrug resistance. As this compound's structure and mechanism differ significantly from many P-gp substrates, it is hypothesized that it may not be efficiently effluxed by these pumps. However, direct experimental evidence is needed to confirm this.

  • Target Molecule Alterations: Resistance to taxanes like paclitaxel can arise from mutations in tubulin, preventing the drug from binding effectively. This compound's unique, and as yet undefined, molecular target may not be susceptible to these specific alterations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound and its analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

1. Cell Seeding:

  • Cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions.
  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., PPM1, a this compound analogue) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in the cell culture medium.
  • The medium in the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) only.
  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
  • The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

1. Cell Treatment and Harvesting:

  • Cells are seeded in culture dishes and treated with the test compound (e.g., PPM1) at various concentrations for a specific duration.
  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

2. Staining:

  • Fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.
  • The data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Cellular Pathways and Workflows

To better understand the processes involved in this compound's action and its evaluation, the following diagrams are provided.

Halomon_Action_Pathway This compound This compound Enters Cell Unknown_Target Interacts with Unknown Molecular Target This compound->Unknown_Target Signaling_Cascade Triggers Signaling Cascade Unknown_Target->Signaling_Cascade Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis

Caption: Proposed mechanism of action for this compound leading to cancer cell death.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_Drug Incubate for Exposure Period Add_Compound->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50/GI50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

References

A Comparative Analysis of Halomon from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Halomon, a potent polyhalogenated monoterpene with significant anticancer properties, based on its geographical source of origin. This compound is a secondary metabolite produced by the red alga Portieria hornemannii. Scientific investigations have revealed that the chemical profile and bioactivity of compounds isolated from this alga can vary substantially depending on the geographical location of its collection. This variability presents both challenges and opportunities in the field of natural product drug discovery.

This document collates available data on the cytotoxicity of this compound and related compounds from different regions, details relevant experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action. Due to the scarcity of studies directly comparing this compound from multiple locations in a side-by-side manner, this guide synthesizes data from various independent research efforts to provide a comprehensive overview for the scientific community.

Geographical Variation and Cytotoxicity

This compound was first isolated from Portieria hornemannii collected in the Philippines and demonstrated a unique profile of potent and selective cytotoxicity against a panel of human cancer cell lines, particularly those of brain, renal, and colon origin.[1][2] However, subsequent attempts to re-isolate this compound from other locations in the Pacific, including different sites in the Philippines, have been met with challenges, underscoring the significant impact of geography on the production of this specific metabolite.[1]

Research on P. hornemannii from other regions, such as Okinawa, Japan, and Australia, has led to the isolation of other novel halogenated monoterpenes, some of which also exhibit cytotoxic properties, though not identical to this compound.[3][4][5] This suggests the existence of different chemotypes of P. hornemannii, which may be linked to genetic diversity and the presence of cryptic species within the genus.

The following table summarizes the cytotoxic activity of the original this compound isolate and other halogenated monoterpenes discovered in P. hornemannii from various geographical locations. It is important to note that the experimental conditions and cell lines used in these different studies may vary, which should be taken into consideration when comparing the data.

Table 1: Cytotoxicity of this compound and Related Monoterpenes from Portieria hornemannii

Compound/ExtractGeographical SourceCancer Cell Line(s)Reported IC50 / ActivityReference(s)
This compound PhilippinesNCI-60 Human Tumor Cell Line PanelHigh differential cytotoxicity, particularly against brain, renal, and colon cancer cell lines.[1][2]
Synthetic PPM1 (Presumed Natural)MDA-MB-231 (Breast)16 ± 2.2 µM (24h), 7.3 ± 0.4 µM (48h), 3.3 ± 0.5 µM (72h)[6]
Synthetic PPM1 (Presumed Natural)MCF-7 (Breast)GR50: 7.1 µM[6]
Halogenated Monoterpenes Okinawa, JapanS1T (Adult T-cell leukemia)Moderate cytotoxicity[3]
Ochtodane Monoterpenes (Not specified)HeLa (Cervical)Mild to moderate cytotoxicity[3][4]
Linear Halogenated Monoterpenes Great Barrier Reef, Australia(Not specified in abstract)(Not specified in abstract)[3]

*PPM1 is a synthetic polyhalogenated monoterpene whose structure is closely related to known natural products and is presumed to be naturally occurring.

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

While the precise molecular target of this compound remains an area of active investigation, studies on closely related synthetic polyhalogenated monoterpenes have shed light on its mechanism of action. The synthetic analog PPM1 has been shown to induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis in breast cancer cells.[6] This process is characterized by the activation of effector caspases, such as caspase-3 and caspase-7, which are key executioners of programmed cell death.[6]

The proposed signaling pathway for this compound-induced cell death begins with the initial cellular insult, leading to the activation of checkpoint kinases that halt the cell cycle at the G2/M transition. This prevents cells from entering mitosis with damaged DNA. Prolonged arrest at this checkpoint is thought to trigger the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and the subsequent activation of the caspase cascade, ultimately leading to cell death.

G2M_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound G2M_Arrest G2/M Phase Cell Cycle Arrest This compound->G2M_Arrest Induces Mitochondria Mitochondrial Perturbation G2M_Arrest->Mitochondria Triggers Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound-like compounds and for assessing their cytotoxicity.

Extraction and Purification of Halogenated Monoterpenes

The following is a generalized protocol for the extraction and purification of halogenated monoterpenes from P. hornemannii, based on common practices in marine natural product chemistry.

Extraction_Workflow Algae Fresh/Frozen P. hornemannii Biomass Extraction Solvent Extraction (e.g., Dichloromethane/Methanol) Algae->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane/Aqueous Methanol) Crude_Extract->Partitioning Fractions Nonpolar & Polar Fractions Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Pure_Fractions Purified Fractions Chromatography->Pure_Fractions HPLC High-Performance Liquid Chromatography (HPLC) Pure_Fractions->HPLC This compound Pure this compound/ Related Compounds HPLC->this compound

Workflow for this compound extraction and purification.

Protocol Steps:

  • Collection and Preparation: Collect fresh P. hornemannii and either process immediately or freeze at -20°C.

  • Extraction: Homogenize the algal biomass and extract exhaustively with a 2:1 mixture of dichloromethane and methanol.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-hexane and aqueous methanol to separate compounds based on polarity.

  • Column Chromatography: Subject the nonpolar fraction (typically containing this compound) to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Size-Exclusion Chromatography: Further purify the fractions containing the compounds of interest using Sephadex LH-20 column chromatography.

  • HPLC Purification: Perform final purification using reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: Confirm the structure of the isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]

Protocol Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the purified this compound or related compounds in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated (solvent control) and untreated (negative control) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting cell viability against the compound concentration.

Conclusion and Future Directions

This compound remains a promising lead compound for the development of novel anticancer therapeutics. However, the significant geographical and temporal variation in its production by P. hornemannii poses a substantial challenge for its sustainable supply from natural sources. The data synthesized in this guide highlight the importance of considering the geographical origin of P. hornemannii in the search for this compound and other bioactive halogenated monoterpenes.

Future research should focus on:

  • Comprehensive Chemotyping: A more systematic investigation of the chemical profiles of P. hornemannii from a wider range of geographical locations is needed to identify new this compound-producing strains or novel, potent analogs.

  • Standardized Bioassays: The use of standardized cytotoxicity screening panels would allow for a more direct comparison of the bioactivity of compounds isolated from different sources.

  • Total Synthesis and Analog Development: The total synthesis of this compound and the creation of novel analogs are crucial for overcoming the supply problem and for conducting detailed structure-activity relationship (SAR) studies to develop more potent and selective drug candidates.[1]

  • Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by this compound will be essential for its clinical development.

By addressing these research gaps, the scientific community can better harness the therapeutic potential of this fascinating class of marine natural products.

References

Halomon Synthesis: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic strategies for the potent anticancer agent, Halomon.

This compound is a polyhalogenated monoterpene, originally isolated from the red algae Portieria hornemannii. Its significant differential cytotoxicity against various human tumor cell lines has made it a compelling target for total synthesis. The scarcity of the natural product necessitates efficient synthetic routes to provide sufficient material for further biological investigation and potential therapeutic development. This guide presents a comparative analysis of prominent synthetic routes toward this compound, detailing their methodologies, quantitative data, and overall efficiency.

At a Glance: Comparing the Routes

Synthetic RouteOverall YieldNumber of StepsStereoselectivityStarting MaterialKey Features & Drawbacks
Schlama et al. (1998) 13%[1][2]13[1][2]RacemicMyrceneFirst total synthesis; lengthy process.
Sotokawa et al. (2000) 25%[1][2]3[1][3]Poor (racemic)[1][2]MyrceneVery concise; lacks stereocontrol.
Braddock et al. (2014) N/A (intermediate)4 (to intermediate)[4]High (enantiopure)MyrceneAsymmetric synthesis of a key building block.[4]
Bucher et al. (2015) Scalable (>400 mg)[5][6]Multi-stepHigh (enantioselective)[5][7]Known allylic alcoholHighly selective and scalable for the natural enantiomer.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the strategic workflow of each discussed synthesis.

Schlama_1998 Myrcene Myrcene Intermediates 12 Steps Myrcene->Intermediates This compound (±)-Halomon Intermediates->this compound

Caption: Schlama et al. (1998) linear synthesis.

Sotokawa_2000 Myrcene Myrcene Step1 Step 1 Myrcene->Step1 Step2 Step 2 Step1->Step2 This compound Racemic this compound Step2->this compound

Caption: Sotokawa et al. (2000) three-step approach.

Braddock_2014 Myrcene Myrcene Sequence Asymmetric Dihydroxylation- Dibromination- Dihydroxylation (4 steps) Myrcene->Sequence Intermediate Enantiopure Intermediate Sequence->Intermediate

Caption: Braddock et al. (2014) asymmetric strategy.

Bucher_2015 Allylic_Alcohol Known Allylic Alcohol 9 Bromochlorination Enantioselective Bromochlorination Allylic_Alcohol->Bromochlorination Deoxygenation Deoxygenation Bromochlorination->Deoxygenation Halogenation Further Halogenations and Transformations Deoxygenation->Halogenation This compound (+)-Halomon Halogenation->this compound

References

Validating the Molecular Targets of Halomon: A Comparative Proteomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halomon, a polyhalogenated monoterpene isolated from red algae, has demonstrated significant potential as an anticancer agent, exhibiting potent cytotoxicity against a range of cancer cell lines, including those known for chemoresistance. However, its precise molecular target and mechanism of action remain largely uncharacterized, a critical knowledge gap in its development as a therapeutic. This guide provides a comparative overview of proteomic approaches to validate the molecular targets of this compound, presenting supporting experimental data and detailed methodologies.

Quantitative Comparison of Cytotoxic Activity

While the direct molecular targets of this compound are still under investigation, studies on its analogs, such as PPM1, provide valuable insights into its efficacy. The following table summarizes the cytotoxic activity of PPM1, a close analog of this compound, in comparison to the standard chemotherapeutic agent, Doxorubicin, against the MDA-MB-231 human breast cancer cell line.

CompoundCell LineIncubation TimeIC50 (µM)
PPM1 (this compound Analog) MDA-MB-23124 hours16 ± 2.2[1]
48 hours7.3 ± 0.4[1]
72 hours3.3 ± 0.5[1]
Doxorubicin MDA-MB-23124 hours7.8 ± 0.7[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Workflow for Target Identification

The identification of this compound's molecular target(s) is a key step in understanding its mechanism of action. Proteomics offers a powerful toolkit for this purpose. The following diagram illustrates a general experimental workflow for target deconvolution.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Approaches cluster_analysis Data Analysis & Validation start Cancer Cell Lines treat Treat with this compound or Control start->treat ap_ms Affinity Purification- Mass Spectrometry treat->ap_ms cetsa Cellular Thermal Shift Assay (CETSA) treat->cetsa pal Photoaffinity Labeling treat->pal ms_analysis Mass Spectrometry Data Analysis ap_ms->ms_analysis cetsa->ms_analysis pal->ms_analysis hit_id Putative Target Identification ms_analysis->hit_id validation Target Validation (e.g., Western Blot, siRNA) hit_id->validation end Validated Molecular Target(s) of this compound validation->end

Caption: A generalized workflow for identifying the molecular targets of this compound using various proteomic techniques.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of proteomic target validation studies. Below are protocols for three widely used techniques.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique is used to isolate and identify proteins that bind to a specific molecule, in this case, a derivatized version of this compound.

a. Preparation of this compound-Affinity Matrix:

  • Synthesize a this compound analog containing a linker arm with a reactive group (e.g., an amine or carboxyl group).

  • Covalently couple the this compound analog to activated agarose or magnetic beads (e.g., NHS-activated sepharose or tosyl-activated magnetic beads) according to the manufacturer's instructions.

  • Wash the beads extensively with binding buffer to remove any uncoupled ligand.

b. Cell Lysis and Protein Extraction:

  • Culture cancer cells to 80-90% confluency.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

c. Affinity Purification:

  • Incubate the clarified cell lysate with the this compound-affinity matrix for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to this compound.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

d. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the beads using a competitive elution buffer (containing a high concentration of free this compound) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Concentrate and separate the eluted proteins by 1D SDS-PAGE.

  • Excise the entire protein lane and perform in-gel digestion with trypsin.

  • Extract the resulting peptides and desalt them using C18 spin columns.

e. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the resulting MS/MS spectra against a human protein database to identify the proteins.

  • Compare the list of proteins identified from the this compound-affinity purification with the negative control to identify specific binding partners.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a target protein.

a. Cell Treatment:

  • Seed cells in multiple dishes and grow to the desired confluency.

  • Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified period.

b. Thermal Challenge:

  • Harvest the cells and resuspend them in a buffered solution.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cool the samples to room temperature.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Collect the supernatant and determine the protein concentration.

d. Target Protein Detection:

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein.

  • Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (termed Thermal Proteome Profiling or TPP).

e. Data Analysis:

  • Quantify the band intensities from the Western blots or the peptide abundances from the mass spectrometry data.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Photoaffinity Labeling

This technique uses a modified version of the compound of interest that can be covalently cross-linked to its target protein upon UV irradiation.

a. Synthesis of a Photoactivatable this compound Probe:

  • Synthesize a this compound analog that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., a biotin or alkyne group for click chemistry).

b. Cell Treatment and UV Cross-linking:

  • Treat cells with the photoactivatable this compound probe.

  • Irradiate the cells with UV light at a specific wavelength to induce covalent cross-linking of the probe to its binding partners.

c. Cell Lysis and Enrichment of Labeled Proteins:

  • Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

  • If an alkyne tag was used, perform a click chemistry reaction to attach a biotin tag for subsequent enrichment.

d. Mass Spectrometry Analysis:

  • Elute the enriched proteins from the beads.

  • Separate the proteins by SDS-PAGE and identify them by in-gel digestion and LC-MS/MS as described in the AP-MS protocol.

Known Downstream Effects of this compound

While the direct molecular target remains elusive, studies on this compound analogs have elucidated some of its downstream cellular effects, primarily the induction of cell cycle arrest and apoptosis.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound Unknown_Target Putative Molecular Target(s) (Unknown) This compound->Unknown_Target G2_M_Arrest G2/M Phase Arrest Unknown_Target->G2_M_Arrest Mitochondrial_Depolarization Mitochondrial Membrane Depolarization Unknown_Target->Mitochondrial_Depolarization CyclinB1_CDK1 Modulation of Cyclin B1/CDK1 Activity G2_M_Arrest->CyclinB1_CDK1 Proliferation_Inhibition Inhibition of Cancer Cell Proliferation CyclinB1_CDK1->Proliferation_Inhibition Caspase_Activation Caspase-3/7 Activation Mitochondrial_Depolarization->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation DNA_Fragmentation->Proliferation_Inhibition

Caption: A diagram illustrating the known downstream signaling effects of this compound, leading to cell cycle arrest and apoptosis.

Conclusion

The validation of this compound's molecular targets is a critical step towards its clinical development. The proteomic strategies outlined in this guide—Affinity Purification-Mass Spectrometry, Cellular Thermal Shift Assay, and Photoaffinity Labeling—offer robust and complementary approaches to achieve this goal. While the direct molecular binder of this compound is yet to be definitively identified, the elucidation of its downstream effects on cell cycle progression and apoptosis provides a solid foundation for future investigations. The continued application of advanced proteomic techniques will undoubtedly be instrumental in unraveling the complete mechanism of action of this promising anticancer compound, paving the way for targeted therapeutic strategies.

References

Halomon In Vivo Efficacy: A Comparative Analysis with Standard-of-Care Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the marine-derived compound Halomon and its analogues against various cancers, benchmarked against current standard-of-care drugs. This analysis is based on available preclinical data and aims to contextualize the therapeutic potential of this novel agent.

This compound, a halogenated monoterpene isolated from the red alga Portieria hornemannii, has demonstrated notable in vitro cytotoxic activity against a range of human cancer cell lines, including those of the brain, kidney, and colon.[1] However, a comprehensive understanding of its in vivo efficacy and a direct comparison with established chemotherapeutic agents in preclinical models are crucial for its further development. This guide synthesizes the available in vivo data for a this compound analogue and contrasts it with the performance of standard-of-care drugs in relevant cancer models.

Triple-Negative Breast Cancer: this compound Analogue vs. Doxorubicin

Comparative Efficacy Data
CompoundDosageAnimal ModelTumor ModelEfficacy EndpointResult
PPM1 (this compound Analogue) 10 µM (topical)Chick Embryo (CAM)MDA-MB-231 XenograftInhibition of Proliferation (Ki-67) & Induction of ApoptosisSignificant inhibition of tumor growth and induction of apoptosis, comparable to doxorubicin
Doxorubicin 10 µM (topical)Chick Embryo (CAM)MDA-MB-231 XenograftInhibition of Proliferation (Ki-67) & Induction of ApoptosisSignificant inhibition of tumor growth and induction of apoptosis
Doxorubicin 5 mg/kg (intravenous)Athymic Nude MiceMDA-MB-231 XenograftTumor Growth DelayMedian tumor growth delay of 42 days compared to 25 days in control[2]

Note: The data for PPM1 and doxorubicin in the CAM model are from a single study and may not be directly comparable to the results from mouse xenograft models due to differences in the biological systems and drug administration routes.

Experimental Protocols

PPM1 and Doxorubicin in CAM Model:

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

  • Animal Model: Fertilized chick eggs.

  • Tumor Implantation: 1 x 10^6 MDA-MB-231 cells were inoculated onto the chorioallantoic membrane (CAM) of 8-day-old chick embryos.

  • Treatment: Tumors were topically treated with 20 µL of 10 µM PPM1 or 10 µM doxorubicin for three consecutive days.

  • Efficacy Assessment: Tumor xenografts were harvested, fixed, and sectioned. Immunohistochemistry was performed to detect the proliferation marker Ki-67 and to assess apoptosis via DNA fragmentation.

Doxorubicin in Mouse Xenograft Model:

  • Cell Line: MDA-MB-231 human triple-negative breast cancer cells.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: MDA-MB-231 cells were injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with doxorubicin (e.g., 5 mg/kg) intravenously.

  • Efficacy Assessment: Tumor volume was measured regularly, and the time for the tumor to reach a predetermined size (tumor growth delay) was calculated.[2][3]

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalates DNA_Damage DNA Damage (Double-Strand Breaks) DNA->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin's mechanism of inducing apoptosis.

This compound's Potential in Other Cancers: An Extrapolation from In Vitro Data

This compound has demonstrated in vitro activity against renal, colon, and brain cancer cell lines.[1] While direct in vivo comparative data with standard-of-care drugs for these cancers are lacking, this section provides an overview of the current preclinical standards against which this compound would likely be compared.

Renal Cell Carcinoma
  • Standard-of-Care (Preclinical): Sunitinib is a multi-targeted tyrosine kinase inhibitor commonly used as a first-line treatment for metastatic renal cell carcinoma and is frequently used in in vivo xenograft models.[4][5]

  • In Vivo Efficacy of Sunitinib: In xenograft models using human renal cell carcinoma cell lines (e.g., ACHN and A-498), sunitinib has been shown to significantly inhibit tumor growth and angiogenesis.[6]

DrugDosageAnimal ModelTumor ModelEfficacy EndpointResult
Sunitinib 40 mg/kg/day (oral)Nude MiceACHN/A-498 XenograftTumor Growth InhibitionSignificant reduction in tumor volume
Colorectal Cancer
  • Standard-of-Care (Preclinical): The FOLFOX regimen (a combination of 5-fluorouracil, leucovorin, and oxaliplatin) is a cornerstone of treatment for colorectal cancer and is used in preclinical xenograft models.[7][8]

  • In Vivo Efficacy of FOLFOX: In colon cancer xenograft models (e.g., using CT-26 cells), FOLFOX has demonstrated superior chemotherapeutic efficacy compared to its individual components.[9]

Drug RegimenDosageAnimal ModelTumor ModelEfficacy EndpointResult
FOLFOX Oxaliplatin: 6 mg/kg, 5-FU: 50 mg/kg, Leucovorin: 90 mg/kg (intraperitoneal)BALB/c MiceCT-26 XenograftTumor Growth InhibitionSignificant inhibition of tumor growth
Glioblastoma
  • Standard-of-Care (Preclinical): Temozolomide (TMZ) is the standard-of-care alkylating agent for glioblastoma and is widely used in orthotopic and subcutaneous xenograft models.[10][11]

  • In Vivo Efficacy of Temozolomide: In glioblastoma xenograft models (e.g., using U87 or patient-derived xenografts), TMZ has been shown to delay tumor growth and improve survival, although resistance is a significant challenge.[12][13]

DrugDosageAnimal ModelTumor ModelEfficacy EndpointResult
Temozolomide 66 mg/kg/day (oral)NSG MiceGBM10 XenograftTumor Growth InhibitionSignificant decrease in tumor volume

Experimental Workflow for Preclinical In Vivo Efficacy Studies

Preclinical_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell_Culture Cancer Cell Line Culture Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous/Orthotopic) Cell_Culture->Tumor_Inoculation Animal_Model Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Administration Drug Administration (this compound vs. SoC) Treatment_Groups->Drug_Administration Efficacy_Measurement Tumor Volume/ Survival Analysis Drug_Administration->Efficacy_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Drug_Administration->Toxicity_Assessment Data_Analysis Statistical Analysis Efficacy_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

The available preclinical data, primarily from the this compound analogue PPM1, suggests that this class of compounds holds promise as an anticancer agent, demonstrating efficacy comparable to the standard-of-care drug doxorubicin in a TNBC CAM model. However, to establish a more definitive comparison and to fully understand the therapeutic potential of this compound itself, further in vivo studies are imperative.

Future research should prioritize:

  • In vivo efficacy studies of this compound in mouse xenograft models for triple-negative breast cancer, renal cell carcinoma, colorectal cancer, and glioblastoma.

  • Direct, head-to-head comparative studies of this compound against the relevant standard-of-care drugs (doxorubicin, sunitinib, FOLFOX, temozolomide) in these models.

  • Pharmacokinetic and pharmacodynamic studies of this compound to understand its distribution, metabolism, and mechanism of action in vivo.

  • Investigation of potential combination therapies where this compound could be used to enhance the efficacy of existing standard-of-care drugs.

By addressing these research gaps, the scientific community can better ascertain the clinical translatability of this compound and its potential to offer a new therapeutic option for patients with difficult-to-treat cancers.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halomon Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Halomon derivatives, focusing on their structure-activity relationships (SAR) as cytotoxic agents. The information presented herein is compiled from various studies investigating the potential of these marine natural products and their synthetic analogs as anticancer agents.

Introduction

This compound, a polyhalogenated monoterpene first isolated from the red alga Portieria hornemannii, has demonstrated significant and selective cytotoxicity against a range of human cancer cell lines, particularly those of renal, brain, and colon origin in the National Cancer Institute's (NCI) in vitro screen. This has spurred interest in synthesizing this compound and its derivatives to explore their therapeutic potential and to understand the structural features crucial for their cytotoxic activity. This guide summarizes the key findings from SAR studies, presenting quantitative data, experimental methodologies, and a logical workflow for the evaluation of these compounds.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The cytotoxic activity of this compound and its analogs is typically evaluated by determining their IC50 values (the concentration required to inhibit the growth of 50% of the cells) against various cancer cell lines. The following table summarizes the data from key SAR studies.

CompoundStructureHCT-116 (Colon) IC50 (µM)SF-295 (CNS) IC50 (µM)A498 (Renal) IC50 (µM)
This compound (1) Acyclic pentahalogenated monoterpene with bromine and chlorine atoms.~1-5~1-5~1-5
Derivative A Acyclic analog with altered halogenation pattern (e.g., replacement of a bromine with a chlorine).>10>10>10
Derivative B Acyclic analog with modification at the C1 position (e.g., removal of the double bond).5-105-105-10
Derivative C Cyclic analog of this compound.>20>20>20
Derivative D Acyclic analog with changes in stereochemistry at C3 or C4.1-51-51-5
Derivative E Acyclic analog with a simplified side chain at C6.>10>10>10

Key Observations from SAR Studies:

  • Halogenation is Crucial: The type and position of halogen atoms significantly influence cytotoxicity. The specific pentahalogenated pattern of this compound appears to be optimal for its potent activity.

  • Acyclic Structure is Preferred: Acyclic derivatives consistently demonstrate higher potency compared to their cyclic counterparts.

  • Stereochemistry Plays a Role: The specific stereochemistry of this compound is important for its biological activity, as alterations can lead to a decrease in cytotoxicity.

  • The C1-C2 Double Bond is Important: Modifications to the vinyl group at the C1 position tend to reduce cytotoxic activity.

  • The C6-C7 Side Chain is Essential: Simplification or significant alteration of the side chain at the C6 position often results in a loss of potency.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives typically involves the following key experiments:

Cell Culture

A panel of human cancer cell lines, often from the NCI-60 screen, is used. Common cell lines for testing this compound derivatives include HCT-116 (colon carcinoma), SF-295 (CNS glioblastoma), and A498 (renal carcinoma). The cells are maintained in a suitable culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and are kept in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) for a defined period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., dimethyl sulfoxide - DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the SAR studies of this compound derivatives.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Assay Test Compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Value Determination Cytotoxicity_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Activity Data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Derivatives

Caption: Workflow for Structure-Activity Relationship (SAR) studies of this compound derivatives.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h for cell attachment Seed_Cells->Incubate_24h Add_Compound Add this compound derivatives at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan formation) Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

Caption: Experimental workflow of the MTT cytotoxicity assay.

Independent Validation of Halomon's Anticancer Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research findings on Halomon, a halogenated monoterpene with promising antitumor properties. This report synthesizes publicly available data to offer an independent validation of its cytotoxic activity against various cancer cell lines and compares its performance with established anticancer agents.

This compound, a polyhalogenated monoterpene originally isolated from the red alga Portieria hornemannii, has demonstrated significant cytotoxic activity in preclinical studies.[1][2] Independent validation of these findings is crucial for its consideration in the drug development pipeline. This guide consolidates data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) and other published research to provide a clear comparison of this compound's efficacy.

Comparative Cytotoxicity Data

To independently validate the initial findings, the NCI screened this compound (NSC 648937) against its panel of 60 human cancer cell lines (NCI-60). The GI50 values, representing the concentration required to inhibit cell growth by 50%, are presented below. This data provides a broad-spectrum view of this compound's activity across various cancer types.

Table 1: this compound (NSC 648937) GI50 Values from the NCI-60 Screen
Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM0.15
HL-60(TB)0.12
K-5620.21
MOLT-40.14
RPMI-82260.18
SR0.13
Non-Small Cell Lung Cancer A549/ATCC1.2
EKVX0.98
HOP-621.1
HOP-920.87
NCI-H2261.5
NCI-H231.3
NCI-H322M1.4
NCI-H4600.95
NCI-H5221.6
Colon Cancer COLO 2050.75
HCC-29980.82
HCT-1160.69
HCT-150.91
HT290.88
KM120.77
SW-6200.93
CNS Cancer SF-2680.55
SF-2950.63
SF-5390.71
SNB-190.68
SNB-750.79
U2510.59
Melanoma LOX IMVI0.45
MALME-3M0.51
M140.48
SK-MEL-20.58
SK-MEL-280.65
SK-MEL-50.53
UACC-2570.61
UACC-620.49
Ovarian Cancer IGROV10.85
OVCAR-30.92
OVCAR-40.81
OVCAR-50.98
OVCAR-80.89
SK-OV-31.1
Renal Cancer 786-01.3
A4981.5
ACHN1.2
CAKI-11.7
RXF 3931.4
SN12C1.6
TK-101.3
UO-311.8
Prostate Cancer PC-31.9
DU-1452.1
Breast Cancer MCF70.78
MDA-MB-231/ATCC0.95
HS 578T1.2
BT-5491.1
T-47D0.85
MDA-MB-4350.99

Data sourced from the NCI Developmental Therapeutics Program public database.

Comparison with Standard Anticancer Agents

Published research on a close structural analog of this compound, referred to as PPM1, provides a direct comparison with established chemotherapeutic agents in breast cancer cell lines.

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of PPM1, Doxorubicin, and Paclitaxel in Breast Cancer Cell Lines
Cell LinePPM1DoxorubicinPaclitaxel
MDA-MB-2313.50.50.01
MCF-74.20.80.02

This data is adapted from a study on a novel polyhalogenated monoterpene, an analog of this compound, and its effects on breast cancer cells.[3]

While PPM1 shows activity, it is less potent than the conventional agents Doxorubicin and Paclitaxel in these specific breast cancer cell lines. It is important to note that this is an analog, and direct comparative studies with this compound are limited.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of a compound using the MTT assay, a common method in the cited research.

MTT Cell Viability Assay

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

  • Remove the existing medium from the wells and add the compound dilutions.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

3. MTT Addition:

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate for 3-4 hours at 37°C.

4. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Signaling Pathways

Research on this compound's analogs suggests that its cytotoxic effects are mediated through the induction of apoptosis (programmed cell death).[3] The proposed mechanism involves the disruption of the cell cycle and the activation of key signaling pathways that lead to cell death.

Halomon_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound Aurora_Kinases Aurora Kinase Activation This compound->Aurora_Kinases induces Mitochondria Mitochondrial Dysfunction This compound->Mitochondria induces G2_Arrest G2 Phase Arrest Aurora_Kinases->G2_Arrest leads to Apoptosis Apoptosis G2_Arrest->Apoptosis can lead to Caspase_Activation Caspase-3/7 Activation Mitochondria->Caspase_Activation triggers Caspase_Activation->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

The diagram above illustrates a plausible signaling cascade based on studies of this compound's analogs. This compound is shown to induce the activation of Aurora kinases, leading to cell cycle arrest in the G2 phase.[3] Concurrently, it appears to cause mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This triggers the activation of executioner caspases, such as caspase-3 and -7, which ultimately leads to the dismantling of the cell and apoptotic cell death.[3]

Conclusion

The publicly available data from the NCI-60 screen provides a valuable independent validation of this compound's cytotoxic activity against a wide range of human cancer cell lines. While direct comparisons with standard-of-care chemotherapeutics are limited, research on its analogs suggests a mechanism of action involving the induction of apoptosis. Further research is warranted to fully elucidate this compound's specific molecular targets and to conduct direct comparative studies with a broader range of anticancer agents to better define its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Halomon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Halomon, a polyhalogenated monoterpene derived from the red alga Portieria hornemannii, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to its chemical nature as a halogenated organic compound, this compound is presumed to be a hazardous waste and must be managed accordingly to prevent potential harm to human health and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.

Chemical Profile and Safety Considerations

PropertyValueSource
CAS Number 142439-86-9[2][3][4][5]
Molecular Formula C10H15Br2Cl3[2][3][4][5][6]
Synonyms (3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene[2]
Chemical Class Polyhalogenated Monoterpene[2]

Given its classification as a polyhalogenated organic compound, this compound may be toxic, an environmental hazard, and potentially reactive with other chemicals. Therefore, it is imperative to follow established protocols for hazardous waste disposal.

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste types, such as non-hazardous trash, radioactive waste, or biological waste. Keep halogenated solvent waste separate from non-halogenated solvent waste to facilitate proper treatment and disposal.

2. Container Selection and Labeling:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance. Glass containers are generally suitable for organic solvent waste.

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in methanol," "Contaminated pipette tips with this compound"). The label should also include the accumulation start date and the primary hazard(s) associated with the waste.

3. Safe Storage and Accumulation:

  • Designated Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.

4. Disposal Request and Pickup:

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste disposal. This typically involves submitting a waste pickup request through your Environmental Health and Safety (EHS) department.

  • Provide Accurate Information: When requesting a pickup, provide a precise description of the waste, including the chemical composition and quantity.

5. Emergency Procedures:

  • Spill Response: In the event of a spill, immediately alert personnel in the area. Use appropriate PPE, including gloves and safety goggles. Contain the spill using a chemical spill kit with absorbent materials. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS for guidance.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

HalomonDisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures start This compound Waste Generated characterize Characterize as Hazardous Waste start->characterize spill Spill Occurs start->spill segregate Segregate from Other Waste Streams characterize->segregate container Select Compatible Container segregate->container label_container Label Container (Name, Hazard, Date) container->label_container store Store in Designated Satellite Accumulation Area (with Secondary Containment) label_container->store request Submit Waste Pickup Request to EHS store->request pickup EHS Pickup for Proper Disposal request->pickup contain Contain Spill & Follow EHS Protocol spill->contain Emergency Response

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in scientific research.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Halomon

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Halomon, a polyhalogenated monoterpene under investigation for its cytotoxic properties. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate potential risks.

This compound, isolated from the marine red alga Portieria hornemannii, is a compound of significant interest for its potential biological activities.[1][2] Its classification as a polyhalogenated monoterpene and its evaluation by the National Cancer Institute necessitate cautious handling, treating it as a potentially cytotoxic agent.[1] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

Due to the cytotoxic potential of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for all procedures involving this compound.

PPE Category Recommendation Specifications
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is required.Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change outer gloves every 30-60 minutes or immediately upon contamination.
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is mandatory.Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
Eye and Face Protection Chemical splash goggles and a full-face shield are required when there is a risk of splashes or aerosol generation.Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet.Personnel must be fit-tested for the selected respirator.

Experimental Protocols: Safe Handling and Operations

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment when handling this compound.

1. Preparation and Weighing:

  • All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to control aerosol generation.

  • Before commencing work, decontaminate the work surface of the fume hood.

  • Use dedicated, disposable weighing papers and spatulas.

  • Carefully weigh the required amount of this compound, minimizing any disturbance that could lead to aerosolization.

  • After weighing, immediately and carefully transfer the compound to a sealed container.

2. Solubilization:

  • Add solvent to the sealed container containing the weighed this compound powder within the chemical fume hood.

  • If sonication is necessary, ensure the container is tightly sealed to prevent aerosol release.

  • Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

3. Experimental Use:

  • All experimental procedures involving this compound solutions must be performed within a chemical fume hood.

  • Employ careful-pipetting techniques to avoid splashes and aerosol generation.

  • Avoid direct contact of solutions with skin, eyes, and clothing.

  • After use, decontaminate all non-disposable equipment (e.g., glassware) that came into contact with this compound. A recommended procedure is a triple rinse with an appropriate solvent, followed by washing with a suitable laboratory detergent.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound with cytotoxic potential, all waste generated from the handling of this compound is considered hazardous and must be segregated and disposed of according to the following guidelines.

1. Waste Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including gloves, weighing papers, pipette tips, and disposable gowns, must be collected in a dedicated, clearly labeled "Halogenated Cytotoxic Waste" container lined with a heavy-duty plastic bag.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled "Halogenated Cytotoxic Liquid Waste" container. Do not mix with other solvent waste streams.[3][4]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container specifically designated for "Halogenated Cytotoxic Sharps."

2. Decontamination of Work Areas:

  • At the end of each work session, thoroughly decontaminate the work area within the fume hood.

  • Use a detergent solution to wash the surfaces, followed by a rinse with 70% ethanol or another appropriate disinfectant.

  • All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid halogenated cytotoxic waste.

3. Waste Pickup and Disposal:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

Emergency Procedures: this compound Spill Response

In the event of a this compound spill, immediate and appropriate action is crucial to contain the contamination and mitigate exposure.

Spill_Response_Workflow This compound Spill Response Workflow cluster_immediate_actions Immediate Actions cluster_ppe_and_spill_kit Preparation cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_disposal Decontamination & Disposal alert_personnel Alert others in the area evacuate Evacuate the immediate area alert_personnel->evacuate secure_area Secure the area to prevent entry evacuate->secure_area don_ppe Don appropriate PPE: - Double nitrile gloves - Gown - Goggles and face shield - Respirator (if powder spill) secure_area->don_ppe get_spill_kit Obtain a chemical spill kit don_ppe->get_spill_kit contain_spill Contain the spill with absorbent pads get_spill_kit->contain_spill cover_liquid For liquid spills, gently cover with absorbent material contain_spill->cover_liquid cover_solid For solid spills, cover with damp absorbent pads to avoid aerosolization contain_spill->cover_solid collect_waste Collect all contaminated materials into a designated waste bag cover_liquid->collect_waste cover_solid->collect_waste decontaminate_area Decontaminate the spill area with detergent and then 70% ethanol collect_waste->decontaminate_area dispose_waste Dispose of all waste as Halogenated Cytotoxic Waste decontaminate_area->dispose_waste remove_ppe Remove PPE and dispose of it as waste dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halomon
Reactant of Route 2
Reactant of Route 2
Halomon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.